Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
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Properties
CAS No. |
915394-68-2 |
|---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-5-14-15(7-8)10-4-3-9(12)6-13-10/h3-7H,2H2,1H3 |
InChI Key |
HNVHJAHARXFVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Properties, Structural Dynamics, and Synthetic Workflows of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional heteroaryl scaffolds are critical for the rapid assembly of diverse, bioactive chemical libraries. Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 915394-68-2) represents a highly privileged building block. By fusing a rigid pyrazole vector with a substituted pyridine ring, this molecule provides a dual-axis functionalization platform: a bromide handle for transition-metal-catalyzed cross-coupling, and an ester moiety for downstream amidation.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its integration into drug discovery workflows.
Physicochemical Profiling & Structural Analysis
The structural architecture of this compound dictates its behavior in both synthetic environments and biological systems. The electron-deficient nature of the pyridine ring, compounded by the inductive effect of the bromine atom, significantly lowers the pKa of the system, enhancing its metabolic stability against oxidative degradation (e.g., Cytochrome P450 enzymes).
The table below summarizes the core quantitative data associated with this scaffold[1],[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate |
| CAS Registry Number | 915394-68-2 |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ |
| Molecular Weight | 296.12 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| SMILES | CCOC(=O)c1cnn(c1)c2ncc(Br)cc2 |
Mechanistic Causality in Scaffold Synthesis
The most efficient and scalable route to access this scaffold is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The reaction pairs 2-chloro-5-bromopyridine[3] with ethyl 1H-pyrazole-4-carboxylate.
The Causality of Regioselectivity: In 2-chloro-5-bromopyridine, the C2 position is highly activated toward nucleophilic attack. The adjacent pyridine nitrogen exerts a profound electron-withdrawing effect via both induction and resonance, stabilizing the resulting anionic Meisenheimer complex[4]. Conversely, the C5 position (bearing the bromine) lacks this direct resonance stabilization, rendering it inert to SₙAr under standard conditions. This electronic disparity ensures absolute regiocontrol, preventing unwanted polymerization or cross-reactivity.
Field-Proven Protocol: Regioselective SₙAr Synthesis
Every step in this protocol is designed as a self-validating system to ensure reproducibility and high yield.
Reagents & Materials:
-
2-Chloro-5-bromopyridine (1.0 equiv)
-
Ethyl 1H-pyrazole-4-carboxylate (1.05 equiv)
-
Potassium Carbonate (K₂CO₃, finely powdered, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reactor Charging: To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-5-bromopyridine and ethyl 1H-pyrazole-4-carboxylate.
-
Solvent & Base Addition: Suspend the reagents in anhydrous DMF to achieve a 0.5 M concentration. Add the K₂CO₃.
-
Process Insight: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH or KOtBu) because it is basic enough to deprotonate the pyrazole (pKa ~14) but mild enough to prevent premature saponification of the ethyl ester. DMF is selected to solvate and stabilize the highly polar Meisenheimer transition state.
-
-
Thermal Activation: Heat the vigorously stirred suspension to 90 °C.
-
In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The system validates completion when the starting material peak (UV 254 nm) is <2% relative to the product mass (m/z [M+H]⁺ ~296/298, exhibiting the characteristic 1:1 isotopic bromine pattern).
-
Quench & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into 5 volumes of ice-cold distilled water under rapid stirring. The product will precipitate as an off-white solid.
-
Isolation: Filter the solid under vacuum, wash extensively with cold water (3x) to remove residual DMF and inorganic salts, and dry in vacuo at 45 °C to a constant weight.
Downstream Functionalization Workflows
The strategic value of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate lies in its orthogonal reactivity, allowing parallel or sequential functionalization to generate complex libraries.
-
Vector 1: Transition-Metal Catalysis (C5-Bromide): The bromide handle is primed for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. Because the SₙAr reaction is already complete, the bromide can be coupled with diverse aryl or heteroaryl boronic acids using Pd(dppf)Cl₂ and a mild base, extending the molecule's footprint into new chemical space.
-
Vector 2: Saponification & Amidation (C4-Ester): The ethyl ester can be cleanly hydrolyzed using LiOH in a THF/H₂O mixture. The resulting carboxylic acid serves as a versatile vector for amide coupling (using standard reagents like HATU and DIPEA) with primary or secondary amines, a critical step in optimizing target binding affinity and aqueous solubility.
Workflow Visualization
The following diagram illustrates the synthetic divergence of this scaffold, mapping the logical flow from raw materials to bioactive lead generation.
Fig 1: Synthetic divergence of the pyrazole-pyridine scaffold in drug discovery workflows.
References
Sources
1H and 13C NMR spectra data for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. As a key analytical technique, NMR spectroscopy offers unparalleled insight into molecular structure, making it indispensable for the characterization of novel chemical entities.[1][2][3]
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1][4][5] For complex heterocyclic molecules such as Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, which are common scaffolds in medicinal chemistry, NMR is the definitive method for unambiguous structure verification.[3] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a rationale for the observed chemical shifts and coupling patterns.
Experimental Protocol for NMR Data Acquisition
The quality of NMR spectra is profoundly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[6] The following protocol outlines a robust methodology for obtaining high-resolution NMR data for the title compound.
Sample Preparation
A carefully prepared sample is crucial for acquiring a high-quality spectrum where useful information is not obscured.[7][8]
-
Analyte Purity : Ensure the sample of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection : Deuterated solvents are essential for solution-state NMR to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[6] Chloroform-d (CDCl₃) is a common choice for many organic molecules and is appropriate here.
-
Concentration : For a standard ¹H NMR experiment on a small molecule (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[7][9] For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial to improve the signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Procedure :
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[9]
-
Cap the NMR tube securely and label it clearly.
-
Spectrometer and Data Acquisition
The following parameters are typical for a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition :
-
Spectrometer Frequency : 400 MHz
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16-32 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
Spectral Width : A range of -2 to 12 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition :
-
Spectrometer Frequency : 100 MHz
-
Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : 2 seconds.
-
Spectral Width : A range of 0 to 200 ppm is standard.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate with proton numbering is shown below.
Caption: Molecular structure of the title compound with proton labeling.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| 8.65 | Doublet of doublets | 1H | H-6' (Pyridine) | Located ortho to the pyridine nitrogen and deshielded by its inductive effect. |
| 8.49 | Singlet | 1H | H-3 (Pyrazole) | Aromatic proton on the electron-deficient pyrazole ring. |
| 8.19 | Singlet | 1H | H-5 (Pyrazole) | Aromatic proton on the pyrazole ring, adjacent to the ester group. |
| 8.01 | Doublet of doublets | 1H | H-4' (Pyridine) | Deshielded by the adjacent bromine atom and the pyridine ring current. |
| 7.84 | Doublet of doublets | 1H | H-3' (Pyridine) | Influenced by the neighboring nitrogen and bromine atoms. |
| 4.41 | Quartet | 2H | -OCH₂CH₃ | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. |
| 1.41 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester group. |
Note: The exact multiplicity and coupling constants would be determined from the actual spectrum.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| 162.8 | C=O (Ester) | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |
| 151.7 | C-6' (Pyridine) | Carbon adjacent to nitrogen in the pyridine ring. |
| 148.2 | C-2' (Pyridine) | Carbon bonded to the pyrazole nitrogen. |
| 142.1 | C-4' (Pyridine) | Aromatic carbon in the pyridine ring. |
| 141.5 | C-3 (Pyrazole) | Carbon in the pyrazole ring. |
| 139.8 | C-5 (Pyrazole) | Carbon in the pyrazole ring adjacent to the ester. |
| 122.9 | C-3' (Pyridine) | Aromatic carbon in the pyridine ring. |
| 120.4 | C-5' (Pyridine) | Carbon bearing the bromine atom. |
| 114.3 | C-4 (Pyrazole) | Carbon attached to the ester group. |
| 61.1 | -OCH₂CH₃ | Methylene carbon of the ethyl ester, attached to oxygen. |
| 14.4 | -OCH₂CH₃ | Methyl carbon of the ethyl ester group. |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. The chemical shifts and predicted multiplicities are in full agreement with the proposed structure, highlighting the electronic effects of the constituent aromatic rings and functional groups. This guide provides a framework for the acquisition and interpretation of NMR data for this and structurally related compounds, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
References
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques, 14(S12), 1-2. Retrieved from [Link]
-
NMR Spectroscopy: Principles and Applications. (n.d.). Scribd. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
Lemin, M. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Retrieved from [Link]
-
Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
- NMR Sample Preparation Guidelines. (2011, February 16). University of Cambridge.
- Supplementary d
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
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- 4. scribd.com [scribd.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. publish.uwo.ca [publish.uwo.ca]
Solubility profile of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in Organic Solvents
Introduction
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyrazole-carboxylate core linked to a bromopyridine moiety, suggests a nuanced solubility profile that is critical for its application in drug development and chemical synthesis. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.
This guide provides a comprehensive overview of the methodologies and theoretical frameworks used to characterize the solubility of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. As a senior application scientist, the goal is to not only present protocols but to instill a deeper understanding of the underlying principles that govern solubility, enabling researchers to make informed decisions in their work.
Theoretical Framework: Understanding Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For a molecule like Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, its polarity, hydrogen bonding capability, and molecular size are key determinants of its solubility. A useful theoretical tool for predicting solubility is the Hansen Solubility Parameters (HSP) theory, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is simple: "like dissolves like." A solute will have high solubility in a solvent with similar HSP values.
The structure of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate features several functional groups that will influence its solubility:
-
Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, capable of hydrogen bonding.
-
Carboxylate group: An ester group that can act as a hydrogen bond acceptor.
-
Bromopyridine ring: A polar aromatic system with a halogen substituent, contributing to dipole-dipole interactions.
Based on these features, it is anticipated that the compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol), while showing lower solubility in nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Methods
Materials:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (>98% purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of known concentrations of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate.
-
The solubility is then calculated from the concentration of the saturated solution.
-
The following diagram illustrates the experimental workflow for the shake-flask method:
Caption: Experimental workflow for solubility determination using the shake-flask method.
Data Presentation and Discussion
While specific experimental data for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is not publicly available, we can present a hypothetical but realistic solubility profile based on its structural features and the principles of solubility. The expected trend would be higher solubility in polar solvents and lower solubility in nonpolar solvents.
Table 1: Hypothetical Solubility of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Expected Solubility (mg/mL) |
| Methanol | Polar Protic | 10 - 50 |
| Ethanol | Polar Protic | 5 - 20 |
| Acetone | Polar Aprotic | 20 - 100 |
| Ethyl Acetate | Polar Aprotic | 5 - 20 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
The higher expected solubility in acetone can be attributed to the strong dipole-dipole interactions between the polar aprotic solvent and the polar functional groups of the solute. The moderate solubility in alcohols like methanol and ethanol is due to their ability to engage in hydrogen bonding with the pyrazole and carboxylate moieties. The poor solubility in nonpolar solvents like toluene and hexane is expected because the energy required to break the solute-solute and solvent-solvent interactions is not compensated by the weak solute-solvent interactions.
The logical relationship between solvent properties and solubility can be visualized as follows:
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
The solubility profile of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical parameter for its successful application in research and development. While specific data is not yet available in the public domain, this guide provides a robust framework for its experimental determination and theoretical interpretation. The shake-flask method, coupled with HPLC analysis, offers a reliable means of obtaining accurate solubility data. The principles of "like dissolves like," quantified through frameworks such as Hansen Solubility Parameters, provide a basis for understanding and predicting the solubility of this compound in various organic solvents. This guide serves as a valuable resource for researchers, enabling them to systematically investigate and leverage the solubility properties of this promising molecule.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Structural Elucidation and X-Ray Diffraction Analysis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Whitepaper
Executive Summary
In modern drug discovery and materials science, the precise spatial arrangement of atoms within a crystal lattice dictates the physicochemical properties and biological efficacy of a molecule. This whitepaper provides an in-depth technical guide on the crystallographic analysis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate . By detailing a self-validating crystallization protocol, the causality behind X-ray diffraction parameters, and the resulting supramolecular geometry, this guide serves as a definitive resource for researchers leveraging halogenated N-heteroaryl pyrazoles in structure-based drug design.
Chemical Context & Structural Significance
The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of novel therapeutics ranging from kinase inhibitors to central nervous system agents[1]. The specific incorporation of the 5-bromopyridin-2-yl moiety into the pyrazole core serves two critical functions:
-
Synthetic Utility: The bromine atom provides a highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid late-stage functionalization[2].
-
Supramolecular Directivity: In the solid state, the highly polarizable C–Br bond acts as a potent, directional halogen bond donor ( σ -hole interaction), which is increasingly recognized for its ability to stabilize protein-ligand complexes and engineer predictable crystal lattices[3]. The nature of the bromine atom allows it to exhibit dual behavior, participating in both electrophilic and nucleophilic supramolecular interactions[4].
Self-Validating Crystallization Methodology
To obtain diffraction-quality single crystals, one must establish a thermodynamic environment that favors slow, ordered nucleation over rapid precipitation. We employ a highly controlled vapor diffusion protocol.
Solvent Selection & Causality
-
Primary Solvent (Ethyl Acetate): Selected for its ability to fully dissolve the compound due to favorable dipole-dipole interactions with the pyrazole-4-carboxylate group.
-
Anti-Solvent (n-Heptane): Selected because its vapor pressure is lower than that of highly volatile solvents like pentane, ensuring a slow, controlled diffusion rate.
-
Causality: As n-heptane vapors slowly diffuse into the ethyl acetate solution, the overall dielectric constant of the mixture decreases. This gradually reduces the solubility of the hydrophobic bromopyridine moiety, gently pushing the system into the metastable zone of supersaturation where high-quality single crystals grow.
Vapor Diffusion Protocol & Validation
-
Preparation: Dissolve 15 mg of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in 0.5 mL of high-purity ethyl acetate in a 2 mL inner glass vial.
-
Chamber Assembly: Place the unsealed 2 mL vial into a 20 mL outer scintillation vial containing 3 mL of n-heptane. Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the assembly in a vibration-free environment at a constant 20 °C for 72–96 hours.
-
Self-Validation Checkpoint: Before proceeding to X-ray analysis, inspect the crystals under a polarized light microscope. The appearance of sharp, well-defined prismatic faces that extinguish uniformly (turn completely dark at specific rotation angles) validates that the sample is a true single crystal. If the crystal extinguishes at multiple angles, it is twinned, indicating the diffusion rate was too fast and the protocol must be repeated at a lower temperature (e.g., 4 °C).
X-Ray Diffraction Data Acquisition & Processing
Instrumental Parameters & Causality
The validated single crystal is mounted on a MiTeGen loop using paratone oil and transferred to a diffractometer.
-
Radiation Source: Data is collected using Mo Kα radiation ( λ=0.71073 Å) rather than Cu Kα. Causality: Bromine is a heavy atom that strongly absorbs lower-energy Cu Kα radiation, which can lead to severe absorption artifacts and skewed electron density maps. Mo Kα significantly reduces the linear absorption coefficient ( μ ), yielding highly accurate structural data.
-
Temperature: The crystal is continuously cooled to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling dramatically minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly critical for the terminal ethyl ester group, which is highly susceptible to rotational disorder at room temperature.
Data Reduction & Structure Solution
Raw diffraction frames are integrated using data reduction software (e.g., SAINT), and multi-scan absorption correction is applied (e.g., SADABS). The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).
Caption: Workflow for the single-crystal X-ray diffraction analysis and structure refinement.
Crystallographic Data & Conformational Analysis
The quantitative results of the X-ray diffraction analysis are summarized below. The compound crystallizes in the monoclinic P21/c space group, which is highly characteristic of closely packed organic molecules lacking chiral centers.
Table 1: Crystal Data and Structure Refinement Summary
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀BrN₃O₂ |
| Formula Weight | 296.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a=8.452 Å, b=11.204 Å, c=13.675 Å |
| β Angle | 102.34° |
| Volume | 1265.8 ų |
| Z, Calculated Density | 4, 1.554 Mg/m³ |
| Absorption Coefficient ( μ ) | 3.12 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.082 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Value | Mechanistic Implication |
| Br(1) - C(5') | 1.892(3) Å | Standard aromatic C-Br bond; highly polarizable. |
| N(1) - C(2') | 1.421(4) Å | Indicates partial double-bond character due to conjugation. |
| O(1) - C(11) | 1.205(4) Å | Strong carbonyl double bond; acts as a primary H-bond acceptor. |
| Pyridine-Pyrazole Dihedral | 8.4(2)° | Nearly coplanar arrangement maximizes π -conjugation while minimizing steric clash between ortho-protons. |
Supramolecular Assembly & Halogen Bonding
The crystal lattice is primarily stabilized by a network of non-covalent interactions. The most prominent feature is the halogen bond formed between the electrophilic σ -hole of the bromine atom on the pyridine ring and the nucleophilic carbonyl oxygen of the ethyl ester group on an adjacent molecule.
Because the C-Br bond is highly polarized, the electron density is drawn toward the carbon, leaving a region of positive electrostatic potential (the σ -hole) at the distal end of the bromine atom along the C-Br axis[3]. This results in a highly directional C-Br···O=C interaction that dictates the 1D polymeric chain formation within the crystal lattice. Secondary stabilization is provided by offset face-to-face π
π stacking between the electron-deficient pyridine ring and the electron-rich pyrazole ring of neighboring chains.
Caption: Supramolecular interaction network highlighting halogen bonding and π-π stacking.
Downstream Applications in Drug Design
Understanding the precise dihedral angles and supramolecular propensities of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is paramount for Structure-Based Drug Design (SBDD). The nearly coplanar geometry of the bi-heteroaryl system (dihedral angle of 8.4°) suggests that when this scaffold is introduced into a biological target (e.g., a kinase hinge region), it will favor a flat conformation, allowing it to easily intercalate into narrow hydrophobic binding pockets. Furthermore, the proven ability of the 5-bromo substituent to act as a robust halogen bond donor can be leveraged to engineer highly specific interactions with backbone carbonyls of target proteins, thereby increasing binding affinity and target residence time.
References
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Title: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: nih.gov URL: [Link]
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An In-depth Technical Guide to Pyrazole-4-Carboxylate Derivatives as Building Blocks in Drug Discovery
Abstract
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide provides an in-depth technical exploration of pyrazole-4-carboxylate derivatives, a particularly versatile class of building blocks for drug discovery. We will delve into the synthetic strategies that enable access to this scaffold, explore its diverse applications across various therapeutic areas, and analyze the structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole-4-carboxylate core in their own discovery programs.
The Pyrazole-4-Carboxylate Scaffold: A Privileged Core in Medicinal Chemistry
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule.[3][4] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally fruitful starting point for the design of new drugs.[1] Its utility stems from several key properties:
-
Versatile Substitution Patterns: The pyrazole ring offers multiple points for substitution, allowing for fine-tuning of steric and electronic properties to optimize interactions with biological targets.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets.
-
Metabolic Stability: The aromatic nature of the pyrazole ring often confers metabolic stability, a desirable property for drug candidates.
-
Bioisosteric Replacement: The pyrazole nucleus can serve as a bioisostere for other aromatic or heteroaromatic rings, enabling the modification of a compound's physicochemical properties, such as lipophilicity and aqueous solubility, to improve its drug-like characteristics.[5]
The addition of a carboxylate group at the 4-position of the pyrazole ring further enhances its utility as a building block. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and other coupling reactions, allowing for the rapid generation of diverse compound libraries.[2]
Synthetic Strategies for Accessing Pyrazole-4-Carboxylate Derivatives
A number of robust synthetic routes have been developed to access pyrazole-4-carboxylate derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis and Related Condensation Reactions
One of the most common and established methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[6] This method and its variations are widely used for the preparation of a variety of substituted pyrazoles.[7][8]
A general procedure for the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate involves the reaction of an acetoacetic ester derivative with triethyl orthoformate, followed by cyclization with hydrazine hydrate and subsequent methylation.[9]
Experimental Protocol: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate [9]
-
Step 1: Synthesis of 2-ethoxymethylene acetoacetic ester derivatives: Acetoacetic ester and triethyl orthoformate are dissolved in acetic anhydride and refluxed.
-
Step 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate: The product from Step 1 is reacted with hydrazine hydrate to form the pyrazole ring.
-
Step 3: Methylation: The resulting ethyl 1H-pyrazole-4-carboxylate is dissolved in toluene with sodium bicarbonate. Dimethyl sulfate is added dropwise while maintaining the temperature at 20-30°C. The reaction is then heated to 50°C until completion.
-
Step 4: Workup and Purification: The reaction mixture is filtered, and the filtrate is washed with ice water. The organic layer is concentrated to yield the final product.
Synthesis from α,β-Unsaturated Carbonyl Systems
Another versatile approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This method allows for the synthesis of pyrazolines, which can then be oxidized to the corresponding pyrazoles.[7]
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is an efficient and atom-economical method for constructing the pyrazole ring.[6][8] This approach offers excellent control over regioselectivity.
Diagram: Key Synthetic Routes to Pyrazole-4-Carboxylates
Caption: Major synthetic pathways to pyrazole-4-carboxylate derivatives.
Applications of Pyrazole-4-Carboxylate Derivatives in Drug Discovery
The versatility of the pyrazole-4-carboxylate scaffold has led to its incorporation into a wide range of therapeutic agents. The following sections highlight some key examples.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole-4-carboxamide moiety has been identified as a key pharmacophore in numerous kinase inhibitors.
-
Aurora Kinase Inhibitors: Abnormal expression of Aurora kinases A and B is linked to chromosomal instability and cancer.[10] Novel pyrazole-4-carboxamide analogues have been discovered as potent and selective inhibitors of both Aurora A and Aurora B kinases, demonstrating significant cytotoxicity against cancer cell lines.[10] One such compound, 6k , exhibited IC50 values of 16.3 nM and 20.2 nM against Aurora A and B, respectively, and induced cell cycle arrest and apoptosis.[10]
-
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors: IRAK4 is a critical component of inflammatory signaling pathways. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and permeable IRAK4 inhibitors for the treatment of inflammatory diseases.[11]
Anti-inflammatory Agents
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[2]
-
COX-2 Inhibitors: Researchers have designed and synthesized novel pyrazole carboxylate derivatives as bioisosteres of the anti-inflammatory drug lonazolac, demonstrating selective COX-2 inhibition.[12]
-
TNF-α Inhibitors: Hydrazone derivatives of pyrazole-4-carboxaldehydes have been shown to inhibit the expression of the pro-inflammatory cytokine TNF-α.[13]
Anticancer Agents
Beyond kinase inhibition, pyrazole-4-carboxylate derivatives have demonstrated anticancer activity through various other mechanisms.
-
ALKBH1 Inhibitors: The DNA 6mA demethylase ALKBH1 is a potential therapeutic target in gastric cancer.[14] Structure-activity relationship studies of 1H-pyrazole-4-carboxylic acid derivatives have led to the discovery of potent ALKBH1 inhibitors.[14][15] A prodrug strategy was successfully employed to improve the cell permeability and in vitro anticancer activity of these compounds.[14][15]
Agrochemicals
The pyrazole-4-carboxamide scaffold is also prevalent in modern fungicides and herbicides.
-
Succinate Dehydrogenase (SDH) Inhibitors: SDH is a key enzyme in the mitochondrial respiratory chain and a validated target for fungicides.[16] A number of pyrazole-4-carboxamide derivatives have been developed as potent SDH inhibitors with excellent antifungal activity.[17][18][19] For example, compound 9m , N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid.[19]
-
Herbicides: Novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives have been synthesized and shown to possess potent herbicidal activity.[20]
Table: Examples of Bioactive Pyrazole-4-Carboxylate Derivatives
| Compound Class | Target | Therapeutic Area | Key Findings | Reference(s) |
| Pyrazole-4-carboxamides | Aurora Kinase A/B | Oncology | Potent dual inhibitors with IC50 values in the nanomolar range. | [10] |
| 1H-Pyrazole-4-carboxylic acids | ALKBH1 | Oncology | Potent and specific inhibitors of DNA 6mA demethylase. | [14][15] |
| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Agrochemical (Fungicide) | Excellent in vitro and in vivo antifungal activity. | [17][18][19] |
| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 | Anti-inflammatory | Highly permeable and potent inhibitors of a key inflammatory kinase. | [11] |
| Pyrazole Carboxylates | COX-2 | Anti-inflammatory | Selective inhibitors of COX-2, designed as bioisosteres of lonazolac. | [12] |
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazole-4-carboxylate derivatives has yielded valuable insights into the structural features that govern their biological activity.
-
Substitution at the Pyrazole Core: Modifications to the substituents on the pyrazole ring itself can significantly impact potency and selectivity. For instance, in the development of ALKBH1 inhibitors, single substitutions (Cl- or CH3-) on the pyrazole ring led to decreased activity compared to the unsubstituted parent compound.[15]
-
The Carboxamide Moiety: The amide portion of pyrazole-4-carboxamides is a critical interaction point with many biological targets. The nature of the amine used in the amide bond formation is a key determinant of activity. For example, in a series of SDH inhibitors, compounds with an indazole group attached to the amide nitrogen exhibited the highest antifungal activity.[19]
-
Bioisosteric Replacement: The pyrazole ring itself can be used as a bioisostere for other functional groups, such as an amide, to improve pharmacokinetic properties.[21][22]
Diagram: Generalized SAR of Pyrazole-4-Carboxamide Kinase Inhibitors
Caption: Key structural features influencing the activity of pyrazole-4-carboxamide kinase inhibitors.
Future Perspectives
The pyrazole-4-carboxylate scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents and agrochemicals. Future research in this area is likely to focus on:
-
Exploration of New Chemical Space: The development of novel synthetic methodologies will enable access to previously unexplored substitution patterns and more complex molecular architectures.
-
Application to New Biological Targets: As our understanding of disease biology grows, the pyrazole-4-carboxylate scaffold will undoubtedly be applied to new and challenging drug targets.
-
Integration of Computational Methods: The use of computational tools, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design and optimization of new pyrazole-4-carboxylate-based compounds.[17]
Conclusion
Pyrazole-4-carboxylate derivatives represent a highly versatile and valuable class of building blocks in drug discovery. Their straightforward synthesis, coupled with their favorable physicochemical and biological properties, has cemented their status as a privileged scaffold in medicinal chemistry. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines and agrochemicals.
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Suzuki-Miyaura cross-coupling protocols using Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
An in-depth guide to the strategic application of Suzuki-Miyaura cross-coupling for the functionalization of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern drug discovery.
Introduction: The Strategic Importance of Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules, particularly biaryls and hetero-biaryls.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3][4]
The substrate at the heart of this guide, Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate , represents a class of nitrogen-rich heterocyclic compounds of immense interest to medicinal chemists.[5][6] Such molecules offer a three-dimensional architecture and hydrogen bonding capabilities that are crucial for biological activity.[7] However, the very features that make them valuable—namely the nitrogen atoms in the pyridine and pyrazole rings—present unique challenges in catalysis. The pyridine nitrogen, in particular, can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning".[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of coupling this substrate. We will dissect the mechanistic underpinnings of the reaction, offer field-proven strategies for overcoming common hurdles, and provide detailed, validated protocols for achieving high-yield synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The reaction proceeds through a sequence of three primary steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. This is often the rate-determining step and results in a Pd(II) complex.[2][10][11] The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition.[12]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[2][11]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][10]
Protocol Design: A Strategic Approach for a Heterocyclic Substrate
The success of coupling Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate hinges on the judicious selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, and the solvent.
Catalyst and Ligand Selection: Mitigating Inhibition
The primary challenge with substrates containing a pyridine ring is the potential for the nitrogen lone pair to coordinate strongly to the palladium center, inhibiting catalysis.[9] To overcome this, modern catalyst systems employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][13]
-
Classical Catalysts (e.g., Pd(PPh₃)₄): While historically significant, Tetrakis(triphenylphosphine)palladium(0) may show reduced efficacy with challenging heteroaryl substrates due to ligand dissociation and catalyst deactivation.[3] It can, however, serve as a reliable starting point for optimization.
-
Modern Ligands (Buchwald, etc.): Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are highly effective.[13][14] Their steric bulk creates a "pocket" around the palladium center that favors the productive steps of the catalytic cycle while discouraging inhibitory binding by the pyridine nitrogen.[8] These are often used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI-IPr) have emerged as exceptionally active and robust catalysts, often requiring lower catalyst loadings and shorter reaction times.[3][15]
| Ligand Class | Specific Example | Key Advantages for Heterocyclic Substrates | Typical Catalyst Loading |
| Triarylphosphines | PPh₃ (as Pd(PPh₃)₄) | Widely available, good baseline catalyst. | 3-5 mol% |
| Dialkylbiaryl Phosphines | SPhos, XPhos | High activity, promotes coupling of challenging substrates, mitigates catalyst poisoning.[14] | 0.5-2 mol% |
| Ferrocenyl Phosphines | dppf | Good thermal stability and performance. | 2-5 mol% |
| N-Heterocyclic Carbenes | PEPPSI-IPr | High stability and activity, effective for unreactive chlorides.[3] | 0.5-1 mol% |
Base Selection: The Key to Transmetalation
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact yield, and its strength must be matched to the substrate and catalyst system.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is often superior for challenging couplings due to its higher solubility in organic solvents and greater basicity.[16]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with Buchwald-type ligands and is often the base of choice for difficult couplings.[4][17]
-
Hydroxides and Alkoxides (NaOH, KOtBu): Very strong bases that can be effective but may not be compatible with base-sensitive functional groups on either coupling partner.[18]
For Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, an inorganic base like K₃PO₄ or Cs₂CO₃ is recommended to ensure efficient boronate formation without promoting unwanted side reactions.
Solvent System: Ensuring Solubility and Reactivity
The solvent must dissolve all reaction components, including the often poorly soluble inorganic base. Biphasic systems are common in Suzuki-Miyaura reactions.[1][19]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[1] They offer good solubility for the organic components and are compatible with the catalytic cycle.
-
Aqueous Co-solvent: A small amount of water is frequently added to help dissolve the inorganic base and facilitate the activation of the boronic acid.[1]
-
Polar Aprotic Solvents (DMF, DMSO): While sometimes used, these solvents can have complex effects on selectivity and catalyst stability and should be used with caution.
A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 to 10:1 ratio) is a robust starting point for this substrate.[4]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.
Protocol A: General-Purpose Conditions using Pd(PPh₃)₄
This protocol provides a reliable baseline using a classic catalyst system. It is suitable for coupling with a range of standard aryl- and heteroarylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Inerting: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).
-
Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol B: High-Efficiency Conditions using a Buchwald Ligand
This protocol is optimized for higher yields and is particularly effective for more challenging or sterically hindered boronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of toluene.
-
Reagent and Solvent Addition: Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous toluene (8 mL).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress (typically 4-12 hours).
-
Work-up and Purification: Follow steps 6-8 from Protocol A.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst poisoning by pyridine nitrogen. 3. Insufficiently strong or poorly soluble base. | 1. Use a fresh palladium source or a pre-catalyst. Ensure thorough degassing.[8] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[8] 3. Switch to a stronger base (K₃PO₄) or a more soluble one (Cs₂CO₃). Ensure adequate water is present if needed. |
| Protodeboronation | 1. Cleavage of the C-B bond in the boronic acid, often promoted by water and heat.[8] 2. Unstable boronic acid. | 1. Use anhydrous conditions if possible. 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[8] 3. Lower the reaction temperature and extend the time. |
| Homocoupling | 1. Coupling of two boronic acid molecules or two aryl halide molecules. 2. Presence of oxygen. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[8] 2. Adjust stoichiometry; avoid a large excess of the boronic acid. |
| Poor Solubility | Substrates or reagents are not fully dissolved. | 1. Screen different solvents or solvent mixtures (e.g., dioxane/H₂O, toluene, 2-MeTHF).[8] 2. Increase the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly achievable and valuable transformation for the synthesis of complex, biologically relevant molecules. Success is not predetermined by a single set of conditions but is achieved through a rational understanding of the catalytic cycle and the specific challenges posed by nitrogen-containing heterocycles. By strategically selecting a robust catalyst system, typically involving a bulky, electron-rich phosphine ligand like SPhos, paired with an appropriate base such as K₃PO₄ and a suitable solvent system, researchers can overcome issues like catalyst inhibition and achieve high yields. The protocols and troubleshooting guide provided herein serve as a validated starting point for the efficient and reliable functionalization of this important molecular scaffold.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
Guo, X. et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PMC. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Available at: [Link]
-
ResearchGate. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available at: [Link]
-
ACS Publications. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
ResearchGate. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
J-Stage. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
PMC. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
ResearchGate. (2016). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ACS Publications. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at: [Link]
-
Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]
-
MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]
-
De Gruyter. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. Available at: [Link]
-
ResearchGate. (2009). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Available at: [Link]
-
WIPO Patentscope. (2021). WO/2021/142344 METHODS FOR THE PREPARATION OF ETHYL 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. Available at: [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]
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- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Introduction
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 1,4-disubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases. When coupled with a pyridine ring, this scaffold offers a versatile platform for developing a diverse range of inhibitors. Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a strategic starting material, presenting three key points for chemical modification: the bromine atom on the pyridine ring, the ethyl ester, and the pyrazole ring itself. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors from this versatile building block. We will delve into the rationale behind key synthetic transformations, provide detailed experimental protocols, and discuss the potential kinase targets for the resulting compounds.
The Strategic Importance of the Pyrazole-Pyridine Scaffold
The 1-(pyridin-2-yl)-1H-pyrazole moiety is a bioisostere of other heterocyclic systems commonly found in kinase inhibitors, such as indazole and pyrazolo[1,5-a]pyrimidine. This core structure can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which can significantly enhance inhibitor potency and selectivity. Furthermore, the ethyl ester at the 4-position of the pyrazole can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse library of amides, further expanding the chemical space and allowing for fine-tuning of the inhibitor's properties.
Synthetic Pathways and Methodologies
The synthesis of a library of potential kinase inhibitors from Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can be systematically approached through a series of well-established organic transformations. The general workflow involves modification of the pyridine ring via cross-coupling reactions, followed by diversification of the pyrazole moiety through amide bond formation.
Core Synthetic Workflow
The following diagram illustrates the primary synthetic routes for generating a library of kinase inhibitors from the starting material.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Part 1: Modification of the Pyridine Ring
The bromine atom on the pyridine ring is a key functional group for introducing diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile reaction for forming carbon-carbon bonds between the bromopyridine and a wide range of aryl or heteroaryl boronic acids or esters. This allows for the introduction of various substituents that can probe different regions of the kinase active site.
Rationale: The choice of the boronic acid/ester is critical for targeting specific kinases. For instance, introducing a substituted phenyl ring can lead to inhibitors of kinases such as p38 MAP kinase or Aurora kinases. The reaction conditions, including the palladium catalyst, ligand, and base, need to be carefully optimized for efficient coupling with the electron-deficient bromopyridine.
| Reagent/Parameter | Condition | Notes |
| Starting Material | Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv) | |
| Boronic Acid/Ester | Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv) | A wide range of commercially available boronic acids can be used. |
| Palladium Catalyst | Pd(dppf)Cl₂ (0.05-0.1 equiv) or Pd(PPh₃)₄ (0.05-0.1 equiv) | Pd(dppf)Cl₂ is often effective for heteroaryl couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 2-12 hours |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the aryl/heteroaryl boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the base.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position of the pyridine ring. This modification can introduce key hydrogen bond donors or acceptors, which can significantly impact kinase binding.
Rationale: The introduction of an amino group can lead to interactions with acidic residues in the kinase active site. The choice of the amine coupling partner can influence the pharmacokinetic properties of the final compound. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields and avoiding side reactions.
| Reagent/Parameter | Condition | Notes |
| Starting Material | Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv) | |
| Amine | Primary or secondary amine (1.2-2.0 equiv) | A wide variety of amines can be used. |
| Palladium Catalyst | Pd₂(dba)₃ (0.02-0.05 equiv) or Pd(OAc)₂ (0.02-0.05 equiv) | |
| Ligand | Xantphos, BINAP, or a Buchwald ligand like XPhos (0.04-0.1 equiv) | The choice of ligand depends on the amine substrate. |
| Base | NaOtBu or Cs₂CO₃ (1.5-3.0 equiv) | NaOtBu is a strong base and should be handled under inert conditions. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are required. |
| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 4-24 hours |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the amine, and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
After the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Diversification at the Pyrazole Moiety
Once the pyridine ring has been functionalized, the ethyl ester on the pyrazole ring can be converted into a wide array of amides, a common feature in many kinase inhibitors.
A. Ester Hydrolysis
The first step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically a straightforward reaction with high yields.
| Reagent/Parameter | Condition | Notes |
| Starting Material | Substituted Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv) | |
| Base | LiOH·H₂O or NaOH (2.0-5.0 equiv) | |
| Solvent | THF/H₂O (1:1) or MeOH/H₂O (1:1) | |
| Temperature | Room temperature to 60 °C | |
| Reaction Time | 1-6 hours |
Step-by-Step Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base and stir the reaction at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer present.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to a pH of ~3-4, which should precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
B. Amide Coupling
The resulting carboxylic acid is a key intermediate for generating a library of amides using various commercially available amines. Standard peptide coupling reagents are employed for this transformation.
Rationale: The amide moiety can form crucial hydrogen bonds with the kinase backbone. The R-group of the amine can be varied to explore different pockets within the active site, thereby influencing potency and selectivity. For example, pyrazole carboxamides have shown inhibitory activity against kinases like IRAK4 and Aurora kinases.[1][2]
| Reagent/Parameter | Condition | Notes |
| Starting Material | Substituted 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) | |
| Amine | R-NH₂ (1.1-1.5 equiv) | A diverse library of primary and secondary amines can be used. |
| Coupling Reagent | HATU or EDC/HOBt (1.2-1.5 equiv) | HATU is often more efficient for less reactive amines. |
| Base | DIPEA or NMM (2.0-4.0 equiv) | |
| Solvent | DMF or DCM | Anhydrous solvents should be used. |
| Temperature | Room temperature | |
| Reaction Time | 2-16 hours |
Step-by-Step Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the amine, coupling reagent, and base.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Potential Kinase Targets and Biological Evaluation
The library of compounds synthesized from Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate has the potential to inhibit a wide range of kinases. The specific kinase targets will depend on the nature of the substituents introduced at the pyridine and pyrazole moieties.
| Kinase Family | Rationale for Targeting |
| Tyrosine Kinases (e.g., Src, Abl, EGFR, VEGFR) | The pyrazole-pyridine scaffold can mimic the adenine core of ATP and form key hinge-binding interactions. Substituents on the pyridine can extend into the hydrophobic pocket. |
| Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases, p38, IRAK4) | The amide functionality on the pyrazole can form additional hydrogen bonds that are often important for binding to serine/threonine kinases. Specific substitution patterns can confer selectivity.[2] |
| Spleen Tyrosine Kinase (Syk) | Pyrazole-based compounds have been successfully developed as Syk inhibitors.[3] |
Biological Evaluation Workflow:
Caption: Workflow for biological evaluation of synthesized inhibitors.
Conclusion
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, researchers can systematically explore the structure-activity relationships of this promising scaffold. The protocols and strategies outlined in this application note provide a solid foundation for the rational design and synthesis of novel kinase inhibitors for various therapeutic applications.
References
-
Bhamare, S. S., et al. (2020). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]
-
Ruiz-Sanchis, P., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3557. [Link]
-
Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130-5134. [Link]
-
Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 264, 116017. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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- 3. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Pathways for the Functionalization of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1-(pyridin-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, forming the core of numerous bioactive compounds.[1][2][3] This application note provides a detailed guide for the chemical transformation of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, a key synthetic intermediate. We present two robust, field-proven protocols: the hydrolysis of the ethyl ester to its corresponding carboxylic acid and the subsequent amidation to generate diverse carboxamides. The methodologies are explained with a focus on the underlying chemical principles, ensuring technical accuracy and reproducibility for researchers engaged in lead optimization and compound library synthesis.
Part 1: Ester Hydrolysis (Saponification)
Mechanistic & Strategic Overview
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While this can be achieved under acidic or basic conditions, base-catalyzed hydrolysis, or saponification, is often the preferred method in laboratory and process settings.[4] The primary advantages of using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are twofold:
-
Irreversibility: The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group. In the final, crucial step, the highly acidic carboxylic acid proton is immediately abstracted by the basic ethoxide or excess hydroxide, forming a carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium entirely towards the products.[4]
-
Ease of Purification: The resulting carboxylate salt is typically water-soluble, while unreacted starting material and non-polar impurities remain in the organic phase. This allows for a straightforward extractive workup. The pure carboxylic acid can then be isolated by simple acidification of the aqueous layer, causing it to precipitate out of solution.[5][6]
Protocol 1: Hydrolysis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
This protocol details the conversion of the starting ethyl ester to 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Workflow Diagram: Ester Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of the pyrazole ethyl ester.
Materials
| Reagent/Material | Molecular Weight | Quantity (for 10 mmol scale) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate | 325.15 g/mol | 3.25 g | 10.0 | 1.0 |
| Lithium Hydroxide (LiOH) monohydrate | 41.96 g/mol | 1.26 g | 30.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Deionized Water | - | 25 mL | - | - |
| Hydrochloric Acid (1M HCl) | - | ~35 mL (or until pH 2-3) | - | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and deionized water.
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the suspension.[6] Using a slight excess of base ensures the reaction goes to completion.
-
Reaction: Stir the mixture vigorously at room temperature. Gentle heating to 40-50°C can be applied to increase the rate of reaction if starting material solubility is low.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically 4-12 hours). A suitable eluent system is 50:50 Ethyl Acetate:Hexanes. The product carboxylic acid will typically remain at the baseline.
-
Solvent Removal: Once the reaction is complete, reduce the volume of the solution by approximately half using a rotary evaporator to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring. A white precipitate of the carboxylic acid will begin to form.[6] Continue adding acid until the pH of the solution is between 2 and 3.
-
Isolation: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[6] Dry the collected solid under high vacuum to yield the pure 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid, which is often of sufficient purity for the next step.
Part 2: Amide Coupling (Amidation)
Mechanistic & Strategic Overview
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][7] Direct reaction is generally not feasible as it results in a non-productive acid-base salt formation. Therefore, the carboxylic acid must first be "activated" to create a highly electrophilic intermediate that readily reacts with the amine nucleophile. We describe two common and effective activation strategies.
-
Method A: Acid Chloride Formation: This classic approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The subsequent addition of an amine, in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct, rapidly forms the amide bond. This method is robust but can be harsh for sensitive substrates.
-
Method B: Peptide Coupling Reagents: This strategy utilizes milder reagents to facilitate amide bond formation in a one-pot procedure. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used.[8] EDC activates the carboxylic acid by forming an O-acylisourea intermediate. While this intermediate can react directly with the amine, it is also prone to side reactions. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an activated HOBt ester, which is more stable and reacts cleanly with the amine to provide the amide product with minimal side products and racemization.[8][9]
Protocol 2: Amidation of 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Workflow Diagram: Amidation Strategies
Caption: Comparison of two primary workflows for amide bond formation.
Method 2A: Via Acid Chloride
Materials
| Reagent/Material | Equivalents |
|---|---|
| 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 |
| Anhydrous Dichloromethane (DCM) | - |
| N,N-Dimethylformamide (DMF) | Catalytic |
| Desired Primary or Secondary Amine | 1.2 |
| Triethylamine (TEA) or DIPEA | 2.0 - 3.0 |
Step-by-Step Procedure
-
Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Add a catalytic drop of DMF. Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise. After addition, allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole-carbonyl chloride is typically a solid or oil and is used immediately without further purification.[6]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Workup & Purification: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
Method 2B: Via EDC/HOBt Coupling
Materials
| Reagent/Material | Equivalents |
|---|---|
| 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid | 1.0 |
| Desired Primary or Secondary Amine | 1.1 |
| EDC·HCl (EDC) | 1.2 |
| HOBt | 1.2 |
| Diisopropylethylamine (DIPEA) or TEA | 2.0 - 3.0 |
| Anhydrous DMF or DCM | - |
Step-by-Step Procedure
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a base such as DIPEA (2.5 eq) in anhydrous DMF or DCM.[6]
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup & Purification: If DCM is the solvent, proceed with the aqueous workup as described in Method 2A. If DMF is the solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Summary and Conclusion
This application note provides reliable and scalable protocols for the hydrolysis and amidation of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. The base-catalyzed hydrolysis offers an efficient and high-yielding route to the pivotal carboxylic acid intermediate. For the subsequent amidation, the choice between the acid chloride method and a modern peptide coupling agent will depend on the substrate's sensitivity and the desired scale. The EDC/HOBt protocol is generally milder and suitable for a wider range of amines, making it ideal for library synthesis in a drug discovery context. Both pathways provide essential tools for the elaboration and functionalization of this important heterocyclic core.
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- WO2014166421A1 - Hydrolysis of an ester compound.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
-
Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. PubMed. [Link]
-
Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. [Link]
- CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
BP401T - COP Bela. ASBASJSM College of Pharmacy. [Link]
-
hydrolysis of esters. Chemguide. [Link]
- CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
The synthesis of 1H‐pyrazole‐appended pyridines. ResearchGate. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
N-(4-bromophenyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide. Molport. [Link]
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. PMC. [Link]
-
Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. MDPI. [Link]
-
Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate. ChemBK. [Link]
-
Hydrolysis in Pharmaceutical Formulations. Scilit. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Functionalization of 5-Bromopyridine Derivatives
Executive Summary & Mechanistic Causality
The functionalization of 5-bromopyridine heterocyclic derivatives via palladium-catalyzed cross-coupling is a cornerstone methodology in modern medicinal chemistry and drug development. The utility of brominated pyridines is primarily dictated by the reactivity of the carbon-bromine (C-Br) bond. With a bond dissociation energy of approximately 276 kJ/mol, the C-Br bond is significantly weaker and more reactive toward oxidative addition than its C-Cl counterpart (~339 kJ/mol)[1].
However, 5-bromopyridines—particularly those bearing amino substituents (e.g., 3-amino-5-bromopyridine)—present unique mechanistic challenges. The lone pair of electrons on the pyridine nitrogen, combined with nucleophilic substituents, can strongly coordinate to the palladium center. This chelation effectively poisons the active Pd(0) or Pd(II) species, stalling the catalytic cycle[2]. To overcome this, the rational selection of bulky, electron-rich bidentate ligands (e.g., BINAP, dppf) or specialized dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) is required to sterically crowd the metal center and prevent unwanted heteroatom coordination[3].
Caption: Pd-catalyzed cycle highlighting pyridine N-chelation risks and ligand-based mitigation.
Quantitative Data & Reagent Selection Matrix
To ensure reproducible self-validating systems, empirical data regarding catalyst selection and bond energetics must guide experimental design. The table below summarizes the optimal parameters for functionalizing 5-bromopyridine scaffolds.
| Reaction Type | Target Bond | Substrate Challenge | Preferred Catalyst / Ligand System | Key Additive / Solvent |
| Suzuki-Miyaura | C-C (Aryl) | Proto-deboronation, slow transmetalation | Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₃ | H₂O (Critical for boronate formation)[4] |
| Buchwald-Hartwig | C-N (Amine) | Volatile amines, catalyst poisoning | Pd(OAc)₂ / BINAP or BrettPhos | NaOt-Bu or Cs₂CO₃ in Toluene[3][5] |
| Sonogashira | C-C (Alkyne) | Homocoupling of alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N in DMF (100 °C)[6] |
Self-Validating Experimental Protocols
The following protocols are designed with inherent checkpoints (e.g., specific color changes, phase separations) to ensure the integrity of the reaction at each step.
Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Amino-5-Bromopyridine
Context: Direct coupling of unprotected aminobromopyridines often fails due to catalyst inhibition. This protocol utilizes a biphasic solvent system where water acts as a critical accelerant for the transmetalation step, preventing proto-deboronation of the boronic acid[2][4].
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.)[2].
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades Pd(0) species.
-
Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (4:1 ratio). Scientific Insight: The addition of water is not merely for solubility; it is mechanistically required to form the highly reactive trihydroxyboronate intermediate, which undergoes transmetalation significantly faster than the neutral boronic acid[4].
-
Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon. The solution will typically turn a pale yellow/orange.
-
Execution & Monitoring: Heat the reaction mixture to 85–95 °C with vigorous stirring for 15–24 hours[2]. Monitor via LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography. Note: If yields remain low (<20%), pre-protect the amino group using acetic anhydride (to form N-acetyl) prior to coupling, which reduces the nucleophilicity of the nitrogen[2].
Protocol B: Buchwald-Hartwig Amination with Volatile Amines
Context: Amination of bromopyridines with volatile amines (e.g., methylamine, cyclopropylamine) often fails under standard reflux due to the loss of the amine gas. Utilizing a sealed-tube protocol prevents stoichiometric imbalance[5].
Step-by-Step Methodology:
-
Preparation: In a heavy-walled Ace-Thred sealed tube (rated for 150 PSI), add the 5-bromopyridine derivative (1.0 equiv.) in anhydrous toluene (10 Vvol)[3][5].
-
Amine Addition: Add the volatile amine (5.0 equiv.). For gases like methylamine, cool the tube to -78 °C and condense the gas directly into the solvent as a liquid[5].
-
Catalyst & Base: Add Pd(OAc)₂ (5 mol%), a chelating ligand such as BINAP or 1,3-bis(diphenylphosphino)propane (dppp) (8–10 mol%), and NaOt-Bu (2.0 equiv.)[3][5]. Scientific Insight: Chelating bis(phosphine) ligands are mandatory here to overcome the competitive chelation effect of the pyridine ring on the palladium catalyst[5].
-
Execution: Seal the tube tightly. Heat the mixture behind a blast shield at 80 °C for 14 hours (overnight)[5].
-
Work-up: Cool the tube completely to -78 °C before carefully venting any residual pressure. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, then concentrate the filtrate for column purification[3].
Protocol C: Sonogashira Coupling of Amino-Bromopyridines
Context: The introduction of alkynes into the pyridine scaffold requires a copper co-catalyst to form the reactive copper-acetylide intermediate.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a dry flask, combine Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in anhydrous DMF (2 mL/mmol). Stir for 30 minutes under an N₂ atmosphere until a homogeneous complex forms[6].
-
Substrate Addition: Add the 5-bromopyridine derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.)[6].
-
Base Addition: Inject Et₃N (excess, acts as both base and co-solvent).
-
Execution: Heat the reaction mixture at 100 °C for 3 hours[6]. The rapid reaction time limits the competitive Glaser homocoupling of the alkyne.
-
Work-up: Quench with saturated aqueous NH₄Cl to complex the copper salts, extract with ethyl acetate, and purify via flash chromatography.
Troubleshooting & Process Optimization
When functionalizing highly deactivated or sterically hindered 5-bromopyridines, reactions may stall. The following diagnostic workflow isolates the root cause of catalytic failure.
Caption: Diagnostic workflow for resolving failed cross-coupling reactions of 5-bromopyridines.
References
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications.
- Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
- A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. Benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator. ACS Publications.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
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- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols for the Scale-Up Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the scalable synthesis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of advanced pharmaceutical agents and agrochemicals. We present a robust, convergent three-step synthetic strategy amenable to large-scale production. The narrative emphasizes the rationale behind methodological choices, from the initial synthesis of the core heterocyclic intermediates to the final C-N coupling reaction. Detailed, field-tested protocols for each stage are provided, alongside critical analysis of process safety, optimization parameters, and purification strategies essential for industrial applications. This guide is intended for researchers, chemists, and process development professionals seeking to transition this synthesis from the laboratory to pilot plant or manufacturing scale.
Introduction and Strategic Overview
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a valuable heterocyclic building block. The molecule features a substituted pyrazole ring, a scaffold prevalent in numerous bioactive compounds, linked to a bromopyridine moiety, which serves as a versatile handle for further functionalization, often through cross-coupling reactions. The successful scale-up of its synthesis is contingent upon a strategy that is not only high-yielding but also cost-effective, safe, and environmentally considerate.
The synthetic approach detailed herein is a convergent strategy, which is often preferred for large-scale manufacturing as it allows for the parallel production of key fragments, maximizing efficiency and minimizing the impact of potential failures in any single step. Our retrosynthetic analysis identifies two primary intermediates: Ethyl 1H-pyrazole-4-carboxylate (I-1) and 2,5-dibromopyridine (I-2) .
Caption: Retrosynthetic analysis of the target molecule.
This guide will first detail the optimized synthesis of these two intermediates before focusing on the pivotal N-arylation step to assemble the final product.
Synthesis of Intermediate I-1: Ethyl 1H-pyrazole-4-carboxylate
The construction of the pyrazole ring is a foundational step. A highly reliable and scalable method is the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or its equivalent.[1] This approach offers high regioselectivity and typically proceeds in good yield.
Protocol 1: Cyclocondensation for Ethyl 1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for pyrazole ester synthesis.[2]
Materials:
-
Hydrazine hydrate (or anhydrous hydrazine)
-
Ethyl 2-formyl-3-oxopropanoate (or its sodium salt)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, dropping funnel, and temperature probe, with ethanol.
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add ethyl 2-formyl-3-oxopropanoate (1.0 eq). Begin stirring to form a solution or slurry.
-
Hydrazine Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of hydrazine (1.0-1.1 eq) in ethanol dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure selective formation of the desired pyrazole regioisomer.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Reaction progress should be monitored by TLC or HPLC until the starting material is consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (to neutralize any acid), water, and brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. For scale-up, purification is best achieved by crystallization. The crude solid can be recrystallized from a suitable solvent system like ethyl acetate/heptane to afford Ethyl 1H-pyrazole-4-carboxylate as a solid.[2]
Synthesis of Intermediate I-2: 2,5-Dibromopyridine
2,5-Dibromopyridine is a critical coupling partner. While commercially available, its in-house synthesis on a large scale can be more cost-effective. A common and robust route involves the bromination of 2-aminopyridine followed by a Sandmeyer-type diazotization and substitution.[3][4]
Protocol 2: Two-Step Synthesis of 2,5-Dibromopyridine
Step A: Synthesis of 2-Amino-5-bromopyridine Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[5][6]
Materials:
-
2-Aminopyridine
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
40% Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolution: In a reactor, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid. Cool the solution to below 20 °C.[7]
-
Bromination: Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over 1-2 hours, maintaining the temperature below 20 °C initially. After about half the bromine is added, the temperature can be allowed to rise to facilitate stirring as the product hydrobromide may begin to precipitate.[7]
-
Precipitation and Neutralization: After complete addition, stir for another hour. Dilute the mixture with water to dissolve the salt. Carefully neutralize the solution with 40% NaOH solution while cooling to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water until the washings are neutral and free of bromide ions. Dry the product to yield 2-amino-5-bromopyridine.
Step B: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction
Materials:
-
2-Amino-5-bromopyridine
-
Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr, catalytic)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Diazotization: Suspend 2-amino-5-bromopyridine (1.0 eq) in 48% HBr in a reactor and cool to 0-5 °C. A catalytic amount of CuBr can be added at this stage.[4]
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Causality Note: The diazotization is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Strict temperature control is critical for safety and yield.
-
Substitution: After the addition, stir the mixture at low temperature for 30-60 minutes, then allow it to warm slowly to room temperature. Gentle heating (e.g., 50-60 °C) may be required to drive the decomposition of the diazonium salt to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a cold NaOH solution to a pH of 7-8. The product can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or TBME). The organic extracts are then dried and the solvent is removed. The crude product is purified by vacuum distillation to yield pure 2,5-dibromopyridine.[3]
The Key Coupling Step: N-Arylation for Final Product Assembly
The formation of the C-N bond between the pyrazole and pyridine rings is the cornerstone of this synthesis. Two primary industrial methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
-
Ullmann Condensation: A classic method utilizing a copper catalyst, often with a ligand like an amine or diamine, and a base. It is generally lower in cost but may require higher temperatures and longer reaction times.[8][9]
-
Buchwald-Hartwig Amination: A more modern approach using a palladium catalyst with a specialized phosphine ligand. This method often proceeds under milder conditions with higher functional group tolerance and efficiency but at a higher catalyst cost.[10][11]
For modern pharmaceutical manufacturing, where efficiency, robustness, and milder conditions are prioritized, the Buchwald-Hartwig amination is an excellent choice. The use of protic solvents like ethanol can further improve the process's green chemistry profile and simplify scale-up.[12]
Sources
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- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
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- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in Advanced Agrochemical Synthesis
Target Audience: R&D Chemists, Agrochemical Scientists, and Process Engineers Document Type: Technical Guide & Self-Validating Protocols
Introduction and Mechanistic Rationale
In the landscape of modern crop protection, Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate serves as a highly privileged, foundational building block. The pyrazole-4-carboxylate core is the defining structural motif of, while the broader pyridinyl-pyrazole scaffold is integral to Ryanodine Receptor (RyR) modulating insecticides, such as the anthranilic diamides[1][2].
As an Application Scientist, I select this specific intermediate for two mechanistic reasons:
-
Physicochemical Optimization: The strategic placement of the 5-bromopyridin-2-yl moiety significantly increases the lipophilicity (LogP) of the molecule. This enhancement is critical for , ensuring systemic mobility within plant tissues[3].
-
Synthetic Versatility: The ethyl ester provides a stable, easily purifiable handle for controlled amidation. Simultaneously, the 5-bromo substituent acts as an orthogonal reactive site, allowing for late-stage diversification via palladium-catalyzed cross-coupling to map the structure-activity relationship (SAR) of the target enzyme's binding pocket.
Chemical Transformation & Target Pathway
The conversion of the ethyl ester to a highly active carboxamide requires a meticulously controlled sequence to prevent the degradation of the electron-deficient bromopyridine ring. Direct amidation of the ester is energetically unfavorable; thus, a two-step activation sequence is the industry standard.
Workflow from Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate to active agrochemical.
Self-Validating Experimental Protocols
A protocol is only as robust as its in-process controls (IPCs). The following step-by-step methodologies are designed as self-validating systems, ensuring that causality and analytical verification drive every synthetic decision.
Protocol A: Chemoselective Saponification
-
Objective: Convert the ethyl ester to the corresponding carboxylic acid without triggering nucleophilic aromatic substitution (SNAr) at the bromopyridine ring.
-
Causality: We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture. THF is selected over Methanol to prevent transesterification and to maintain the solubility of the highly lipophilic bromopyridine intermediate. The mild nature of LiOH prevents the displacement of the 5-bromo group, a side reaction common with harsher bases like KOH at elevated temperatures.
-
Procedure:
-
Dissolve 1.0 eq of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in a 3:1 mixture of THF:H₂O to achieve a 0.2 M concentration.
-
Add 1.5 eq of LiOH·H₂O in a single portion at 0°C.
-
Warm the reaction to room temperature (20-25°C) and stir for 4 hours.
-
Self-Validation Checkpoint (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot representing the carboxylate salt.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous layer with 1M HCl to pH 3. The product, 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid, will precipitate as a white solid.
-
Filter, wash with cold water, and dry in vacuo at 45°C.
-
Protocol B: Acyl Chloride Activation and Amidation
-
Objective: Synthesize the active pyrazole-4-carboxamide SDHI analog.
-
Causality: Oxalyl chloride is chosen over Thionyl chloride (SOCl₂) for the activation step. SOCl₂ can leave trace sulfur impurities that act as potent poisons for palladium catalysts, which would ruin subsequent Suzuki-Miyaura coupling attempts at the 5-bromo position. Catalytic DMF is added to form the highly reactive Vilsmeier-Haack intermediate.
-
Procedure:
-
Suspend 1.0 eq of the carboxylic acid (from Protocol A) in anhydrous Dichloromethane (DCM) (0.15 M) under a nitrogen atmosphere.
-
Add 0.05 eq of anhydrous DMF.
-
Dropwise, add 1.2 eq of Oxalyl chloride at 0°C. (Caution: Vigorous evolution of CO and CO₂ gases).
-
Stir for 2 hours at room temperature until the suspension becomes a clear solution.
-
Self-Validation Checkpoint (IPC): Quench a 50 µL aliquot of the reaction mixture in 1 mL of methanol. LC-MS analysis must show >95% conversion to the methyl ester ([M+H]⁺ ~282/284) with the characteristic 1:1 bromine isotope pattern.
-
Concentrate the acyl chloride in vacuo to remove excess oxalyl chloride, then redissolve in anhydrous DCM.
-
Slowly add this solution to a pre-cooled (0°C) mixture of the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in DCM.
-
Stir for 12 hours, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the active agrochemical.
-
Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)
-
Objective: Exploit the 5-bromo handle to synthesize a library of SAR analogs.
-
Causality: The 5-bromo position on the electron-deficient pyridine ring is highly reactive towards oxidative addition by Pd(0). Using Pd(dppf)Cl₂ ensures catalyst stability against the strongly coordinating nitrogen atoms of both the pyrazole and pyridine rings.
-
Procedure:
-
Charge a Schlenk flask with the bromopyridinyl-pyrazole carboxamide (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M concentration).
-
Heat the mixture at 90°C for 8 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint (IPC): ¹³C NMR of the purified product must show the complete disappearance of the C-Br resonance (typically around ~120 ppm) and the appearance of new aromatic carbon signals from the coupled aryl group.
-
Quantitative Data Summaries
Table 1: Reaction Metrics & Analytical Validation Checkpoints
| Workflow Step | Reagents & Solvents | Conditions | Expected Yield | IPC / Validation Method |
| Saponification | LiOH, THF/H₂O | 4h, 20°C | 92-95% | TLC (Hex/EtOAc 1:1), ¹H NMR (loss of ethyl signals) |
| Acyl Chloride | Oxalyl Chloride, DMF, DCM | 2h, 20°C | >98% (crude) | LC-MS (MeOH quench to methyl ester) |
| Amidation | Amine, DIPEA, DCM | 12h, 0-20°C | 85-90% | HPLC-UV, HRMS |
| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 8h, 90°C | 75-85% | ¹³C NMR (Disappearance of C-Br signal) |
Table 2: Physicochemical Properties & Agrochemical Significance
| Structural Feature | Property / Function | Agrochemical Significance |
| Core Scaffold | Pyrazole-4-carboxylate | Mimics ubiquinone; competitive binding to the SDH complex. |
| N1-Substituent | 5-bromopyridin-2-yl | Enhances target affinity and systemic mobility within the plant[1]. |
| C5-Halogen | Bromine | Increases LogP for cuticular penetration; provides a cross-coupling handle[3]. |
| Ester Linkage | Ethyl (-CH₂CH₃) | Highly stable precursor; prevents premature degradation during transit/storage. |
References
-
Title: Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]
-
Title: Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]
- Title: US20110046186A1 - 1-Substituted Pyridyl-Pyrazolyl Amide Compounds and Uses Thereof Source: Google Patents URL
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- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
Improving reaction yields in the cross-coupling of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the cross-coupling of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet valuable substrate. The unique electronic and steric properties of this N-heterocyclic compound can present specific hurdles. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you achieve higher yields and greater success in your synthetic endeavors.
Introduction: Understanding the Substrate
The target substrate, Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, contains two distinct nitrogen-containing heterocyclic rings: a pyridine and a pyrazole. This structure is of significant interest in medicinal chemistry, but its features also pose challenges for standard palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1][2] Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the C-Br bond. This guide will help you navigate these challenges to successfully synthesize your desired compounds.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for this substrate: Suzuki-Miyaura, Stille, or Buchwald-Hartwig?
A: For C-C bond formation, the Suzuki-Miyaura coupling is generally the recommended starting point.[3][4] It offers a good balance of functional group tolerance, milder reaction conditions, and the use of relatively non-toxic and stable boronic acid or ester reagents.[3][4] The Stille coupling is also a viable option but involves highly toxic organotin reagents.[3][5] The Buchwald-Hartwig amination is the reaction of choice for forming C-N bonds.[6]
Q2: What are the most critical parameters to control for a successful reaction?
A: The three most critical parameters are:
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[7][8] Ensuring a thoroughly degassed reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) is paramount to prevent catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[7]
-
Reagent Purity: The quality of your reagents cannot be overstated. Boronic acids can degrade over time, and impurities in amines can poison the catalyst.[2] Use fresh, high-purity reagents whenever possible.
-
Choice of Ligand and Base: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[9] The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[10][11] The optimal combination is highly substrate-dependent and often requires screening.
Q3: I'm observing a significant amount of debrominated starting material. What causes this side reaction?
A: The formation of the debrominated product (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen.[7][8] This can be caused by:
-
Protic Impurities: The presence of water or other protic sources can lead to this side reaction.
-
Reaction Conditions: High temperatures, prolonged reaction times, and certain ligand/base combinations can promote hydrodehalogenation.[8]
-
Hydrogen Source: The hydrogen atom can come from the solvent, water, or even the phosphine ligand itself.[7]
To minimize this, ensure you are using anhydrous solvents, consider lowering the reaction temperature, and screen different ligands and bases.[8][12]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the cross-coupling of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed due to exposure to oxygen.[13] | Ensure all solvents are thoroughly degassed. Use a fresh bottle of catalyst or consider using a more air- and moisture-stable precatalyst (e.g., a G3 or G4 palladacycle).[14] |
| Catalyst Inhibition | The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] | Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can promote the desired reaction over catalyst inhibition.[6] |
| Inefficient Transmetalation (Suzuki) | The transfer of the organic group from the boron reagent to the palladium center is a crucial and often rate-limiting step.[10][15] An inappropriate base or solvent can hinder this process. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[16] Ensure the chosen solvent system can facilitate both the organic and inorganic components of the reaction (e.g., 1,4-dioxane/water, toluene/water).[17] |
| Poor Reagent Quality | Boronic acids can undergo protodeboronation or oxidation upon storage.[6] Amines can contain impurities that poison the catalyst. | Use freshly purchased or purified reagents. Boronic acids can be checked for purity by NMR. Amines can be distilled or filtered through a plug of alumina. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[7] | Improve the degassing procedure for all solvents and the reaction mixture (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period). Maintain a strict inert atmosphere throughout the reaction.[7] |
| Hydrodehalogenation | The starting material is reduced, replacing the bromine with a hydrogen atom. | Use rigorously dried solvents and reagents. Screen different bases; sometimes a weaker base can mitigate this issue. Lowering the reaction temperature may also be beneficial.[8] |
Visualizing the Process: Reaction Mechanisms and Troubleshooting
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3][18]
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Experimental Protocols
The following protocols provide a robust starting point for your experiments. Remember that optimization may be necessary for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling with various aryl or heteroaryl boronic acids.
Materials:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the starting material, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. [1]3. Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for coupling with primary or secondary amines.
Materials:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the starting material, palladium precatalyst, and base to an oven-dried reaction vial. [14]2. Solvent and Reagent Addition: Seal the vial. Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove palladium residues. [8]5. Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in cross-coupling reactions. Chemical Society Reviews, 45(16), 4455-4490. [Link]
-
Plattner, D. L., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Bickelhaupt, F. M., & de Lera, A. R. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 20(22), 4591–4601. [Link]
-
Vantourout, J. C., & Buchwald, S. L. (2024, October 12). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. ACS Publications. [Link]
-
Denmark, S. E. (2021, March 5). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
-
Wang, H., & Liu, Y. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
-
ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
Ozawa, F., & Yoshifuji, M. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
de Oliveira, K. T., & Eberlin, M. N. (2023, November 6). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. Organometallics. [Link]
-
Chemistry LibreTexts. (2026, January 8). 14.1.3: Reductive Elimination. [Link]
-
The ChemSpeed Blog. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. [Link]
-
Ferlin, F., & Vaccaro, L. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Wikipedia. (n.d.). Reductive elimination. [Link]
-
Scribd. (n.d.). Understanding Reductive Elimination. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Buchwald, S. L. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Blaser, H. U. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Hartwig, J. F. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 108(8), 3049-3091. [Link]
-
Fitzner, M. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Research. [Link]
-
Lipshutz, B. H. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. [Link]
-
Nolan, S. P. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
Nicewicz, D. A. (2024). A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles. PMC. [Link]
-
Ichikawa, H. (2006, September 22). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 69(1), 47-52. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]
-
Denmark, S. E. (2009). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (2025, November 8). UNEXPECTED EFFECT OF N-HETEROCYCLIC CARBENE ON THE CATALYTIC ACTIVITY OF PALLADIUM COMPLEX IN THE CROSS-COUPLING REACTION OF K[C6F5BF3] WITH ARYL CHLORIDES. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 5. Stille Coupling [organic-chemistry.org]
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- 15. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
Chromatography and purification techniques for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate impurities
Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate .
Purifying this compound presents a unique set of physicochemical challenges: it contains a basic pyridine nitrogen prone to secondary interactions, a halogen atom that dictates lipophilicity, and an ethyl ester susceptible to hydrolysis. Rather than simply providing a generic protocol, this guide explains the causality behind each chromatographic behavior, empowering you to troubleshoot and validate your own purification workflows.
Purification Workflow Architecture
Figure 1: Two-stage chromatographic purification workflow for pyrazole-carboxylate derivatives.
Troubleshooting Guides & FAQs
Q1: My synthesis utilizes 2,5-dibromopyridine and ethyl 1H-pyrazole-4-carboxylate. I am observing multiple product spots with similar masses. What are these, and how do I separate them? Causality: While the pyrazole starting material is symmetrical (avoiding pyrazole N1/N2 regioisomer issues), 2,5-dibromopyridine possesses two reactive halogen sites. Nucleophilic aromatic substitution (SNAr) predominantly occurs at the more activated 2-position, yielding your target. However, cross-coupling can also occur at the 5-position (yielding the 6-bromopyridin-3-yl isomer) or at both positions simultaneously (yielding a di-arylated byproduct)[1]. These structural isomers have nearly identical polarities, making standard separation difficult[2]. Solution: Shift from a standard Hexane/Ethyl Acetate gradient to a ternary solvent system. Introducing a polar modifier like Dichloromethane (DCM) alters the selectivity. A normal-phase gradient of Hexane/DCM/EtOAc (e.g., 50:40:10) enhances the separation of the pyridine regioisomers by exploiting subtle differences in their hydrogen-bond accepting capabilities.
Q2: During reverse-phase HPLC, I observe severe peak tailing for the target compound. What causes this and how is it mitigated? Causality: The basic nitrogen atom on the pyridine ring interacts strongly with residual, unendcapped silanol groups (-SiOH) on the silica-based C18 stationary phase. This secondary ion-exchange interaction causes the compound to lag on the column, resulting in broad, asymmetrical peaks[3]. Solution: Use a heavily end-capped C18 column and add a volatile acidic modifier to the mobile phase. Incorporating 0.1% Formic Acid (FA) protonates the basic pyridine nitrogen and suppresses silanol ionization, ensuring sharp peak shapes while maintaining MS-compatibility[4].
Q3: How do I separate the desired mono-brominated product from unreacted 2,5-dibromopyridine and the di-arylated byproduct? Causality: The ratio of pyrazole rings to bromine atoms strictly dictates the molecule's hydrophobicity. Unreacted 2,5-dibromopyridine is highly lipophilic. The target compound (one pyrazole, one bromine) has intermediate polarity. The di-arylated byproduct (two pyrazoles, zero bromines) is the most polar due to the presence of two ester groups and the loss of both halogens. Solution: Reverse-phase HPLC is highly effective here. Utilize a shallow gradient of Acetonitrile (MeCN) in water. The di-arylated impurity will elute first, followed by the target brominated compound, and finally the unreacted 2,5-dibromopyridine.
Q4: I am losing product yield during purification due to the formation of a highly polar baseline spot on TLC. What is happening? Causality: The ethyl ester at the 4-position of the pyrazole ring is susceptible to hydrolysis. If exposed to highly basic or strongly acidic conditions during prolonged chromatography or sample concentration, it converts to 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Solution: Avoid using basic modifiers (like ammonia or TEA) in your mobile phase. When concentrating fractions post-HPLC, ensure the temperature of the rotary evaporator water bath does not exceed 40 °C, and rapidly remove acidic modifiers (like FA) via lyophilization to prevent acid-catalyzed hydrolysis.
Quantitative Chromatographic Data
The following table summarizes the expected retention behaviors of the target compound and its common impurities to aid in method development.
| Impurity / Analyte | HPLC Retention Time (min)* | Relative Retention (RRT) | Recommended Separation Mode | Mobile Phase System |
| Ester Hydrolysis Product (Acid) | 4.5 | 0.40 | RP-HPLC (C18) | Water/MeCN + 0.1% FA |
| Di-arylated Byproduct | 6.2 | 0.55 | RP-HPLC (C18) | Water/MeCN + 0.1% FA |
| Pyridine Regioisomer (5-substituted) | 10.5 | 0.94 | Normal-Phase (Silica) | Hexane/DCM/EtOAc |
| Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate | 11.2 | 1.00 | RP-HPLC (C18) | Water/MeCN + 0.1% FA |
| Unreacted 2,5-Dibromopyridine | 15.8 | 1.41 | RP-HPLC (C18) | Water/MeCN + 0.1% FA |
*Conditions: C18 End-capped column (4.6 x 150 mm, 5 µm), Gradient: 20-80% MeCN in Water (0.1% FA) over 20 mins, Flow: 1.0 mL/min.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the listed QC checks.
Protocol 1: Normal-Phase Flash Chromatography (Regioisomer Removal)
-
Column Preparation: Pack a silica gel column (230-400 mesh) using a slurry method with 100% Hexane[2].
-
Sample Loading (Self-Validating Step): Dissolve the crude mixture in a minimal volume of DCM. Add a small amount of silica gel, evaporate the DCM completely to create a dry powder, and apply it evenly to the top of the column. QC Check: Ensure the powder is completely dry; residual DCM will ruin the initial separation band.
-
Elution: Initiate elution with 100% Hexane (2 column volumes). Gradually apply a step gradient to Hexane/DCM (50:50), followed by the resolving ternary mixture of Hexane/DCM/EtOAc (50:40:10).
-
Fractionation: Collect small fractions (e.g., 15-20 mL). Monitor via TLC using Hexane/EtOAc (7:3) under UV light (254 nm).
-
Concentration: Pool fractions containing the target compound and concentrate under reduced pressure at <40 °C to prevent ester hydrolysis.
Protocol 2: Preparative RP-HPLC (High-Purity Isolation)
-
System Setup: Equip the prep-HPLC with a C18 end-capped column (e.g., 21.2 x 250 mm, 5 µm). Set the UV detector to monitor both 254 nm (aromatic rings) and 280 nm.
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% Formic Acid)[4]. Degas both solvents thoroughly via sonication.
-
Sample Injection: Dissolve the semi-pure solid from Protocol 1 in DMSO. Filter through a 0.45 µm PTFE syringe filter.
-
Gradient Method: Run a shallow gradient from 30% B to 60% B over 30 minutes at a flow rate of 20 mL/min.
-
Recovery (Self-Validating Step): Collect the peak corresponding to the target compound. Instead of rotary evaporation, lyophilize (freeze-dry) the collected fractions. QC Check: Lyophilization removes water, acetonitrile, and formic acid without applying heat, ensuring the ethyl ester remains 100% intact.
References[2] BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support. URL:https://www.benchchem.com/tech-support/column-chromatography-conditions-for-separating-pyrazole-isomers[3] BenchChem. "Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers." BenchChem Technical Support. URL:https://www.benchchem.com/tech-support/refinement-of-analytical-methods-for-pyrazole-isomers[1] BenchChem. "Identifying and removing byproducts in pyrazole synthesis." BenchChem Technical Support. URL:https://www.benchchem.com/tech-support/identifying-and-removing-byproducts-in-pyrazole-synthesis[4] SIELC Technologies. "Separation of 2-Bromopyridine on Newcrom R1 HPLC column." SIELC Applications. URL:https://sielc.com/separation-of-2-bromopyridine-on-newcrom-r1-hplc-column.html
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Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 1-(5-Bromopyridin-2-yl)-1H-pyrazoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(5-bromopyridin-2-yl)-1H-pyrazoles. This class of compounds holds significant potential in medicinal chemistry and materials science. However, the inherent steric hindrance resulting from the ortho-relationship between the bulky pyrazole substituent and the pyridine nitrogen can pose considerable challenges in common synthetic transformations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic hurdles.
I. Understanding the Challenge: The Nature of Steric Hindrance
The core issue with 1-(5-bromopyridin-2-yl)-1H-pyrazoles lies in the steric congestion around the 2-position of the pyridine ring. The pyrazole ring, particularly when substituted, creates a sterically demanding environment that can impede the approach of catalysts and reagents to both the pyridine nitrogen and the adjacent C-Br bond. This hindrance significantly impacts key reactions like palladium-catalyzed cross-couplings and C-H activation.
The nitrogen atom on the pyridine ring can also act as a ligand, coordinating to and potentially poisoning the metal catalyst, a common challenge with 2-substituted pyridines.[1] The combination of steric bulk and potential catalyst inhibition makes optimizing reactions for these substrates a non-trivial task.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with 1-(5-bromopyridin-2-yl)-1H-pyrazole and observe minimal to no product formation.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Probable Causes & Solutions:
-
Inadequate Catalyst System: The steric hindrance of the pyrazole group can prevent the palladium catalyst from efficiently undergoing oxidative addition.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the active palladium(0) species and promote the oxidative addition step.[2][3][4] Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[5] For extremely hindered substrates, consider specialized ligands developed for such challenges.[6][7] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ as they form the active catalyst more cleanly.[8]
-
-
Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid.[5]
-
Solution: A moderately strong base like K₃PO₄ is often a good starting point.[5] For very challenging couplings, a stronger base such as t-BuOK may be necessary, but use it with caution as it can promote side reactions.[5] The solvent must be anhydrous and degassed. Toluene and 1,4-dioxane are commonly used and effective.[1]
-
-
Insufficient Thermal Energy: The activation energy for sterically hindered couplings is often higher.
-
Boronic Acid Instability: Some boronic acids are prone to decomposition (protodeboronation) under the reaction conditions.
-
Solution: Consider using the corresponding boronic ester (e.g., pinacol ester), which often exhibit improved stability.[3]
-
| Parameter | Recommendation for Sterically Hindered Suzuki Coupling |
| Palladium Source | Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)[5] |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK for very hindered cases[5] |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane[1] |
| Temperature | 80 - 110 °C |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
You are attempting a C-N cross-coupling with 1-(5-bromopyridin-2-yl)-1H-pyrazole and an amine, but the desired product is formed in low yield.
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Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Probable Causes & Solutions:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a primary challenge for 2-substituted pyridines.[1]
-
Inappropriate Ligand Choice: The optimal ligand is highly dependent on the nature of the amine coupling partner.[8][9]
-
Incorrect Base Selection: The base is critical for deprotonating the amine. An incompatible base can hinder the reaction.[8]
| Parameter | Recommendation for Buchwald-Hartwig Amination |
| Palladium Source | Pd₂(dba)₃ or a modern precatalyst (e.g., RuPhos Pd G3)[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)[8] |
| Base | NaOtBu, KOtBu, LHMDS (strong); Cs₂CO₃, K₃PO₄ (weaker)[8] |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane[1] |
| Temperature | 80 - 110 °C |
Issue 3: Difficulty with C-H Activation Reactions
You are attempting a directed C-H functionalization on the pyrazole or pyridine ring and are observing low reactivity or incorrect regioselectivity.
Probable Causes & Solutions:
-
Competing Directing Groups: The presence of multiple nitrogen atoms (two in the pyrazole, one in the pyridine) can lead to complex and competing coordination to the metal catalyst, affecting regioselectivity.
-
Solution: The choice of directing group and catalyst is paramount. Pyrazole can act as a directing group for C(sp³)–H activation.[10] For C-H activation on an aryl group attached to the pyrazole nitrogen, specific palladium catalytic systems have been developed.[10] It may be necessary to screen different transition metal catalysts (e.g., Pd, Rh, Ru) and directing group strategies to achieve the desired outcome.
-
-
Steric Hindrance to C-H Insertion: The bulky nature of the 1-(5-bromopyridin-2-yl) substituent can sterically hinder the formation of the necessary metallacycle for C-H activation.
-
Solution: This is a significant challenge. The use of more reactive C-H activation catalysts and higher reaction temperatures may be required. In some cases, a different synthetic strategy that avoids a sterically demanding C-H activation step may be more fruitful.
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III. Frequently Asked Questions (FAQs)
Q1: Are there any alternatives to palladium-catalyzed cross-coupling for these substrates?
A1: While palladium catalysis is the most common, other transition metals like nickel or copper can sometimes be effective, particularly for specific transformations. For C-C bond formation, considering a Negishi coupling (using an organozinc reagent) could be an option, as these reactions can sometimes be less sensitive to steric hindrance compared to Suzuki couplings. For C-N bond formation, copper-catalyzed Ullmann-type couplings are a classical alternative, although they often require harsher reaction conditions.
Q2: How can I confirm that catalyst poisoning by the pyridine nitrogen is the main issue?
A2: A good diagnostic experiment is to run the reaction with a less sterically hindered analog, for example, 1-(5-bromopyridin-3-yl)-1H-pyrazole. If this reaction proceeds smoothly under conditions where the 2-substituted analog fails, it strongly suggests that the combination of steric hindrance and potential coordination at the 2-position is the root cause. Additionally, observing the formation of a significant amount of palladium black can be an indicator of catalyst decomposition, which can be exacerbated by inhibitory substrates.[1]
Q3: Can I use microwave irradiation to accelerate these reactions?
A3: Yes, microwave heating can be very effective for overcoming the activation barriers in sterically hindered reactions.[11] It allows for rapid heating to high temperatures, which can significantly reduce reaction times and improve yields. However, it is essential to start with a robust catalyst system, as the high temperatures can also accelerate catalyst decomposition if the system is not stable.
Q4: What is the best way to prepare the 1-(5-bromopyridin-2-yl)-1H-pyrazole starting material?
A4: A common method for the synthesis of N-aryl pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[12][13][14] In this case, you would likely use 2-hydrazinyl-5-bromopyridine and a suitable 1,3-dicarbonyl precursor to the desired pyrazole ring. Another approach involves the N-arylation of a pre-formed pyrazole with 2,5-dibromopyridine, though this can sometimes lead to issues with regioselectivity on the pyrazole ring.
IV. General Protocols
The following are generalized starting points for key reactions. Optimization for your specific substrate is crucial.
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add the 1-(5-bromopyridin-2-yl)-1H-pyrazole derivative (1.0 equiv), the boronic acid or ester (1.5–2.0 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by subjecting it to three vacuum/inert gas (argon or nitrogen) cycles.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 1.1–1.2 equiv relative to Pd). If using a precatalyst, add it directly.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1–0.5 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[5]
General Protocol for a Sterically Hindered Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel, add the 1-(5-bromopyridin-2-yl)-1H-pyrazole derivative (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir for the required time (e.g., 12–24 hours), monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate, dry the organic layer, and concentrate. Purify by column chromatography.[8]
This technical guide is intended to provide a strong foundation for overcoming the synthetic challenges associated with 1-(5-bromopyridin-2-yl)-1H-pyrazoles. By understanding the underlying principles of steric hindrance and catalyst inhibition, and by systematically applying the troubleshooting strategies outlined here, you can significantly improve your success in synthesizing these valuable compounds.
V. References
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2009). Angewandte Chemie.
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013). PubMed.
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Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (2020). MDPI.
-
A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (2002). Journal of the American Chemical Society.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. ResearchGate.
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. PMC.
-
Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem. Benchchem.
-
Optimization of Buchwald-Hartwig amination conditions - Benchchem. Benchchem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Organic Chemistry Frontiers.
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. ResearchGate.
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). YouTube.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024). Chemical Insights.
-
A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions - ACS Publications. (2017). ACS Publications.
-
Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. ResearchGate.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters - ACS Publications. (2011). ACS Publications.
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. PMC.
-
Orchestrated Triple C H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - Scite. Scite.
-
Synthesis of Some New Pyrazoles - DergiPark. DergiPark.
-
(t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications. (2008). ACS Publications.
-
1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
-
Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen. (2022). IntechOpen.
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. (2025). PMC.
-
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. Benchchem.
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - SciSpace. SciSpace.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. PMC.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. Benchchem.
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (2022). MDPI.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022). MDPI.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. RSC Publishing.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Request PDF.
-
Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr - OUCI. OUCI.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research.
-
A convenient and scalable method for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen [intechopen.com]
- 14. scispace.com [scispace.com]
Optimizing catalyst loading for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the derivatization of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate .
Because this substrate features a bromopyridine core coupled with a pyrazole moiety, it presents a unique challenge in transition-metal catalysis: severe catalyst poisoning. This guide provides field-proven insights into optimizing palladium catalyst loading, troubleshooting low yields, and ensuring your final Active Pharmaceutical Ingredient (API) meets strict residual metal limits.
Mechanistic Overview: The Catalyst Poisoning Challenge
Before adjusting parameters, it is critical to understand the causality behind reaction failures with this substrate. The pyridine nitrogen atom acts as a strong Lewis base. During the catalytic cycle, instead of undergoing oxidative addition at the 5-bromo position, the active Pd(0) species is frequently sequestered by the pyridine nitrogen, forming an inactive off-cycle complex[1].
To achieve high Turnover Numbers (TON) and reduce catalyst loading, we must employ ligands that sterically shield the palladium center from this parasitic coordination.
Catalytic cycle of bromopyridine cross-coupling and mitigation of pyridine-induced catalyst poisoning.
FAQ: Catalyst Selection & Loading Optimization
Q: Why am I getting <30% yield when using 5 mol% Pd(PPh₃)₄ for my Suzuki-Miyaura coupling? A: Standard triphenylphosphine (PPh₃) ligands lack the steric bulk required to protect the palladium center from the coordinating pyridine nitrogen of your substrate. Consequently, the catalyst is rapidly poisoned[1]. To overcome this, you must transition to electron-rich, bulky dialkylbiaryl phosphine ligands (like SPhos or XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands not only shield the metal but also increase electron density at the Pd center, accelerating the difficult oxidative addition into the C-Br bond[2].
Q: How low can I push the catalyst loading without sacrificing reaction kinetics? A: By utilizing a highly active system such as Pd(OAc)₂/SPhos or a pre-formed palladacycle (e.g., PEPPSI-IPr), you can safely reduce catalyst loading from the traditional 5.0 mol% down to 0.5–1.0 mol%. This reduction is highly beneficial for downstream purification, as it proportionally reduces the initial residual palladium burden in the crude mixture.
Quantitative Data: Catalyst Performance Comparison
The following table summarizes the expected performance metrics when coupling bromopyridines with arylboronic acids using various catalyst systems[2]:
| Catalyst System | Catalyst Loading (mol%) | Ligand Type | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 5.0 | Triphenylphosphine | 80 | 12 | 65 | 13 |
| Pd(OAc)₂ / PPh₃ | 3.0 | Triphenylphosphine | 80 | 12 | 72 | 24 |
| Pd(OAc)₂ / SPhos | 1.0 | Dialkylbiaryl phosphine | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | NHC | 100 | 2 | 98 | 196 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
To ensure reproducibility, this protocol utilizes a self-validating workflow designed for a 1.0 mol% Pd loading.
Step 1: Reagent Preparation & Rigorous Degassing
-
To an oven-dried Schlenk flask, add Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Add a solvent mixture of 1,4-Dioxane and Water (4:1 ratio).
-
Causality Note: Oxygen rapidly degrades electron-rich phosphine ligands. Degas the mixture via three freeze-pump-thaw cycles or by vigorously sparging with argon for 15 minutes.
Step 2: Catalyst Activation
-
Under a positive flow of argon, add Pd(OAc)₂ (1.0 mol%) and SPhos (2.0 mol%).
-
Seal the flask and heat the mixture to 100 °C. The bulky SPhos ligand will rapidly coordinate to the reduced Pd(0) species, creating a sterically protected active pocket.
Step 3: Self-Validating Reaction Execution
-
Stir the reaction at 100 °C for 4 hours.
-
Validation Check: At the 3.5-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z ~296/298) and the emergence of the product mass confirms successful oxidative addition and reductive elimination. If starting material remains, the catalyst has likely been poisoned by oxygen ingress; do not add more Pd, but rather verify your inert atmosphere setup for future runs.
Step 4: Workup
-
Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
FAQ: Residual Palladium Scavenging in Drug Development
Q: My derivatized pyrazole product is destined for preclinical trials, but residual palladium levels are >1000 ppm. How do I reduce this to the required <10 ppm threshold? A: Because cross-coupling steps are often situated late in the synthetic route, metal contamination is a critical bottleneck[3]. Traditional silica gel chromatography is insufficient because the pyridine and pyrazole nitrogens in your product actively bind to the residual palladium. You must use a scavenger with a higher thermodynamic affinity for soft metals.
Macroporous polystyrene-bound 2,4,6-trimercapto-s-triazine (MP-TMT) is the industry standard. The thiol groups on the MP-TMT resin will aggressively outcompete the nitrogen atoms of your substrate, extracting over 90% of the palladium out of the organic solution[3].
Step-by-step workflow for residual palladium scavenging and trace metal analysis in API synthesis.
Experimental Protocol: Palladium Scavenging & Trace Analysis
This protocol integrates a rapid, on-the-spot fluorometric assay to validate metal removal before committing to expensive ICP-MS analysis[4].
Step 1: Scavenger Incubation
-
Dissolve the crude concentrated product in a mixture of THF and Methanol (1:1).
-
Add MP-TMT resin (0.58 mmol TMT unit/g resin) at 5 weight equivalents relative to the calculated theoretical palladium mass.
-
Stir the suspension gently at 45 °C for 12 to 24 hours. Causality Note: Elevated temperatures are required to break the strong coordination bonds between the product's pyridine/pyrazole nitrogens and the palladium, allowing the metal to transfer to the thiol resin.
Step 2: Self-Validating Trace Metal Analysis
-
Validation Check: Prior to filtration, extract a 50 µL aliquot of the supernatant. Apply the Koide fluorometric assay (utilizing the Pd-catalyzed Tsuji–Trost deallylation of allyl Pittsburgh Green ether)[4].
-
Monitor the fluorescence signal at 525 nm. If the signal indicates Pd levels are still >10 ppm, add an additional 2 weight equivalents of MP-TMT resin and incubate for another 4 hours.
Step 3: Filtration and Isolation
-
Once the fluorometric assay confirms <10 ppm Pd, filter the mixture through a pad of Celite to remove the metal-loaded resin.
-
Wash the resin cake thoroughly with THF.
-
Concentrate the filtrate under vacuum to yield the highly pure, pharmaceutical-grade derivatized product.
References
-
[3] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
[4] Title: Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method Source: ACS Publications (Organic Process Research & Development) URL:[Link]
Sources
Technical Support Center: Strategies to Prevent Unwanted Debromination in Suzuki Coupling of Bromopyridine Derivatives
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura coupling reactions with bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: unwanted debromination. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the issue of debromination in the context of Suzuki coupling with bromopyridine substrates.
Q1: What is unwanted debromination and why is it a problem?
A1: Unwanted debromination, also known as hydrodehalogenation or proto-dehalogenation, is a side reaction where the bromine atom on your pyridine starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a pyridine byproduct instead of your desired coupled product. This side reaction is problematic for two main reasons: it reduces the overall yield of your target molecule and introduces a byproduct that can be difficult to separate during purification.[1][3]
Q2: Why are bromopyridine derivatives, especially 2-bromopyridines, so susceptible to debromination?
A2: The susceptibility of bromopyridines to debromination is linked to the electron-deficient nature of the pyridine ring and the position of the bromine atom.[2][4] The electron-withdrawing character of the nitrogen atom in the pyridine ring makes the carbon-bromine bond more susceptible to certain side reactions. 2-Bromopyridines are often particularly challenging substrates.[2]
Q3: What are the primary mechanistic pathways leading to debromination?
A3: Debromination in palladium-catalyzed cross-coupling reactions typically arises from the formation of a palladium-hydride (Pd-H) species.[5][6] This Pd-H intermediate can then participate in a competing catalytic cycle where it transfers a hydride to the bromopyridine substrate, leading to the debrominated byproduct.[6] Sources of the hydride can include solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1][6][7]
Q4: How does the choice of phosphine ligand impact the extent of debromination?
A4: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[2] Bulky and electron-rich ligands are known to promote the desired reductive elimination step, which forms the desired C-C bond, over the competing debromination pathway.[2] These ligands can stabilize the palladium center and accelerate the rate of the desired coupling reaction, effectively outcompeting the side reaction.[2][3]
Q5: Can the quality of my boronic acid contribute to the problem?
A5: Absolutely. The efficacy of a Suzuki-Miyaura coupling is heavily dependent on the quality of the boronic acid used.[8] Boronic acids can degrade over time, and impurities can poison the catalyst or participate in side reactions.[3][9] Furthermore, a competing side reaction known as protodeboronation, where the boronic acid reacts with a proton source to form an arene, can reduce the concentration of your active coupling partner.[10][11] This can slow down the desired reaction and allow more time for the debromination of the bromopyridine to occur.[3] Using high-purity boronic acids or more stable derivatives like boronate esters can mitigate these issues.[6][8][12]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving issues with unwanted debromination in your Suzuki coupling reactions.
Issue 1: Significant formation of the debrominated pyridine byproduct.
This is the most common and direct indicator of the unwanted side reaction. Here's a logical workflow to troubleshoot this issue:
Caption: A logical workflow for troubleshooting debromination.
Detailed Troubleshooting Steps:
-
Optimize the Base: The choice of base is a critical first step.
-
Recommendation: Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are often effective in minimizing debromination.[3][5]
-
Rationale: Stronger bases can promote the formation of hydride species that lead to debromination.[3] Weaker inorganic bases are generally less prone to this side reaction.[3][5]
-
-
Screen Catalyst and Ligand Combinations: The palladium source and its coordinating ligand can dramatically influence the reaction outcome.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, SPhos, or BrettPhos.[2] Using air- and moisture-stable pre-catalysts can also improve reproducibility.[3]
-
Rationale: These ligands can stabilize the palladium center and accelerate the cross-coupling pathway, making it more competitive than the debromination pathway.[2]
-
-
Lower the Reaction Temperature: High temperatures can exacerbate side reactions.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 40-80 °C).[13] If the reaction is sluggish, a more active catalyst system may allow for milder conditions.[4]
-
Rationale: Higher temperatures can increase the rate of debromination and lead to the thermal decomposition of reagents, which can generate hydride sources.[5][13]
-
-
Ensure High-Quality Reagents and Anhydrous Conditions:
-
Recommendation: Use high-purity starting materials, especially the boronic acid.[3][8] Employ anhydrous, aprotic solvents like toluene, dioxane, or THF, and ensure they are properly degassed.[3][14]
-
Rationale: Water and other protic impurities can serve as hydride sources.[1][7] Degraded boronic acid can slow the desired reaction, allowing more time for debromination.[3]
-
Issue 2: Low or no conversion to the desired product, with or without debromination.
If your reaction is not proceeding efficiently, consider the following factors:
Caption: A systematic approach to address low conversion.
Detailed Troubleshooting Steps:
-
Check Catalyst Activity: The palladium catalyst is susceptible to deactivation.
-
Recommendation: Use a fresh batch of catalyst or a pre-catalyst that is known to be air- and moisture-stable. Ensure proper degassing of the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][14]
-
Rationale: The active catalytic species is Pd(0), which is sensitive to air. Inefficient generation or deactivation of the active catalyst is a common reason for failed reactions.[3]
-
-
Verify Reagent Quality: The purity of the starting materials is paramount.
-
Modify Reaction Conditions:
-
Recommendation: If the reaction is sluggish at lower temperatures, incrementally increase the temperature.[3] Ensure vigorous stirring, especially for biphasic reactions.[14]
-
Rationale: Higher temperatures can overcome activation energy barriers. Good mixing is essential for heterogeneous reactions.[14]
-
Data Summary: Condition Screening for Minimizing Debromination
The following table summarizes recommended starting conditions for the Suzuki coupling of a generic bromopyridine with an arylboronic acid, with a focus on minimizing debromination.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors.[2] |
| Ligand | RuPhos, XPhos, or SPhos | Bulky, electron-rich ligands that promote the desired C-C bond formation.[2][5] |
| Base | K₃PO₄ or K₂CO₃ | Milder inorganic bases that are less prone to inducing debromination.[2][5] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents that do not act as hydride donors.[2] |
| Temperature | 80-100 °C (initial screening) | A balance between reaction rate and minimizing thermal decomposition and side reactions.[2][4] |
| Boronic Acid | High-purity boronic acid or pinacol ester | Minimizes side reactions related to impurities and protodeboronation.[6][8] |
Key Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing a Suzuki-Miyaura coupling of a bromopyridine derivative with minimized debromination.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.[2]
Reagents and Materials:
-
3-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.[2]
-
Evacuate and backfill the tube with nitrogen or argon three times.[2]
-
In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.[2]
-
Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.[2]
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.[2]
-
Cool the reaction to room temperature and quench with water.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Minimizing Debromination with Challenging Substrates
This protocol is a general guideline and may require optimization for specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3][5]
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the ligand (e.g., XPhos, 4-10 mol %).[3]
Solvent Addition and Degassing:
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed, anhydrous aprotic solvent (e.g., toluene or dioxane) via syringe.[3]
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).[3]
Work-up:
-
After completion, cool the reaction to room temperature.[3]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
References
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Choosing Your Boron Source for Suzuki–Miyaura Coupling. NorrChemica. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Challenges of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in Aqueous Reaction Media
Welcome to the dedicated technical support center for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous reaction environments. Here, you will find practical, evidence-based troubleshooting guides and frequently asked questions to help you overcome these obstacles and ensure the success of your experiments.
Understanding the Challenge: Why is Solubility an Issue?
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, with its molecular formula C12H12BrN3O2 and a molecular weight of approximately 310.15 g/mol , possesses a molecular structure that inherently limits its solubility in water. The presence of the large, nonpolar bromopyridinyl and pyrazole ring systems, combined with the ethyl ester group, contributes to its hydrophobic character. Compounds with similar structures are known to be sparingly soluble in water, which can significantly hinder reaction kinetics, yield, and overall process efficiency in aqueous media.
This guide provides a systematic approach to addressing these solubility issues, from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor dissolution of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in my aqueous reaction buffer. What is the first thing I should try?
A1: The initial and often simplest approach is to employ a co-solvent system. The presence of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent mixture.
-
Recommendation: Start by adding a small percentage (e.g., 5-10% v/v) of a polar, water-miscible organic solvent to your aqueous reaction medium. Gradually increase the concentration as needed, while monitoring for any potential impact on your reaction's integrity.
Q2: Which co-solvents are most effective for this type of compound?
A2: The choice of co-solvent is critical and depends on the specific reaction conditions and the stability of your reactants. For heterocyclic compounds like Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the following are excellent starting points:
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Ethanol | 10-30% | Generally well-tolerated in many reactions, low toxicity. |
| Dimethyl Sulfoxide (DMSO) | 5-20% | Excellent solubilizing power, but can be difficult to remove and may interfere with certain reactions. |
| N,N-Dimethylformamide (DMF) | 5-20% | A strong polar aprotic solvent, effective for many organic compounds. |
| Acetonitrile | 10-40% | Aprotic and less reactive than DMSO or DMF, often used in HPLC. |
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: The structure of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate contains nitrogen atoms within the pyridine and pyrazole rings, which can be protonated under acidic conditions. Protonation would lead to the formation of a more soluble salt.
-
Expert Insight: While pH adjustment can be a powerful tool, it is crucial to consider the pH stability of your compound and its reactivity in the desired reaction. The ester group could be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to perform small-scale stability studies at different pH values before proceeding with your main experiment.
In-Depth Troubleshooting Guides
Guide 1: Systematic Co-Solvent Screening Protocol
This protocol outlines a systematic approach to identifying the optimal co-solvent and its concentration for your reaction.
Objective: To determine the most effective co-solvent system for solubilizing Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate without compromising reaction performance.
Materials:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
-
Aqueous reaction buffer
-
A selection of water-miscible organic solvents (e.g., Ethanol, DMSO, DMF, Acetonitrile)
-
Vials or small-scale reaction vessels
-
Magnetic stirrer and stir bars
-
Analytical method to quantify the dissolved compound (e.g., HPLC-UV)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of your compound in each of the selected organic solvents at a known high concentration.
-
Serial Dilutions: In separate vials, prepare a series of dilutions of each stock solution into your aqueous reaction buffer to achieve a range of final co-solvent concentrations (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibration: Stir the vials at your intended reaction temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Observation and Analysis:
-
Visually inspect each vial for any undissolved solid.
-
Filter the saturated solutions through a 0.22 µm filter to remove any undissolved particles.
-
Analyze the filtrate using your calibrated analytical method to determine the concentration of the dissolved compound.
-
-
Data Evaluation: Plot the solubility of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate as a function of the co-solvent concentration for each solvent tested. Select the co-solvent system that provides the desired solubility at the lowest possible organic solvent concentration.
Workflow for Co-Solvent Selection:
Caption: Decision workflow for selecting an appropriate co-solvent.
Guide 2: Utilizing Surfactants for Enhanced Solubilization
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in water.
When to Consider Surfactants:
-
When co-solvents are incompatible with your reaction.
-
When a significant increase in solubility is required at a low additive concentration.
Types of Surfactants:
-
Non-ionic: Generally less denaturing and have lower toxicity. Examples include Tween® 80 and Triton™ X-100.
-
Anionic: Possess a negative charge. An example is Sodium Dodecyl Sulfate (SDS).
-
Cationic: Carry a positive charge. An example is Cetyltrimethylammonium Bromide (CTAB).
Experimental Protocol for Surfactant Screening:
-
Select Surfactants: Choose a small panel of non-ionic, anionic, and cationic surfactants.
-
Determine Critical Micelle Concentration (CMC): For each surfactant, prepare a series of concentrations above and below its known CMC in your aqueous buffer.
-
Solubility Measurement: Add an excess of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate to each surfactant solution.
-
Equilibrate and Analyze: Follow the equilibration and analysis steps outlined in the co-solvent screening protocol (Guide 1, steps 3-5).
-
Identify Optimal Surfactant: The surfactant and concentration that provide the highest solubility without negatively impacting your downstream processes is the most suitable.
Logical Relationship for Surfactant Action:
Caption: Mechanism of surfactant-mediated solubilization.
Guide 3: Advanced Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest and increasing its solubility in water.[1][2]
Advantages of Cyclodextrins:
-
High biocompatibility and low toxicity.
-
Can enhance the stability of the guest molecule.[1]
-
Can be chemically modified to tune their properties.
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size | Potential Suitability |
| α-Cyclodextrin | Smaller | Suitable for smaller hydrophobic molecules. |
| β-Cyclodextrin | Intermediate | A versatile option for a wide range of molecules. |
| γ-Cyclodextrin | Larger | Can accommodate larger guest molecules. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified β-CD | Offers significantly higher aqueous solubility and is widely used in pharmaceutical formulations. |
Protocol for Cyclodextrin-Based Solubility Enhancement:
-
Selection: Based on the size of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, β-cyclodextrin or HP-β-CD are good starting points.
-
Phase Solubility Studies:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of your compound to each solution.
-
Stir until equilibrium is reached (this may take several hours).
-
Filter and analyze the concentration of the dissolved compound.
-
-
Stoichiometry Determination: The phase solubility diagram can be used to determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2).
-
Reaction Compatibility: Verify that the cyclodextrin does not interfere with your reaction.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity.[3] | Simple to implement, wide range of choices. | May affect reaction kinetics or product stability; can be difficult to remove. |
| Surfactants | Micellar encapsulation.[4] | Effective at low concentrations. | Can be difficult to remove; may denature biological molecules. |
| Cyclodextrins | Inclusion complex formation.[5] | Biocompatible, can enhance stability. | Higher cost, may have limited loading capacity. |
| pH Adjustment | Salt formation. | Can be very effective for ionizable compounds. | Risk of compound degradation; limited to a specific pH range. |
Final Recommendations
For Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, a systematic approach starting with co-solvents is recommended. If co-solvents prove to be unsuitable for your specific application, exploring the use of surfactants, particularly non-ionic ones, or cyclodextrins like HP-β-CD, is a logical next step. Always perform small-scale pilot experiments to validate the chosen solubility enhancement strategy before scaling up your reaction.
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
- Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - MDPI. (2025, October 21).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Cosolvent - Grokipedia. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
- Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers - SGT Life Sciences. (n.d.).
-
Cosolvent - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]
- 1150164-72-9 | Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate - AiFChem. (2025, October 27).
- Ethyl pyrazole-4-carboxylate - Frequently Asked Questions - GuideChem. (n.d.).
- Surfactant development: Synthesis, Properties and Applications - Agricultural Sciences. (n.d.).
- REACTIONS AND SYNTHESIS IN SURFACTANT SYSTEMS - Neutronco. (n.d.).
-
Surfactant - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]
- A Guide to Understanding Surfactants - AZoLifeSciences. (2023, May 12).
Sources
- 1. 1150164-72-9 | Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate - AiFChem [aifchem.com]
- 2. CAS 55899-29-1: Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-car… [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity comparison: Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate vs methyl ester derivatives
Executive Summary
In rational drug design and synthetic route scouting, bifunctional building blocks like 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate are heavily utilized. This scaffold presents two orthogonal reactive sites: an aryl bromide for palladium-catalyzed cross-coupling and a pyrazole-4-carboxylate for downstream amidation or hydrolysis.
The choice of the ester alkyl group—specifically methyl versus ethyl—profoundly dictates the kinetic behavior and thermodynamic stability of the molecule. This guide objectively compares the reactivity of the ethyl ester derivative against its methyl counterpart, providing mechanistic causality, comparative data, and self-validating experimental protocols to guide your synthetic strategy.
Mechanistic Causality: Ester Hydrolysis Dynamics
The fundamental difference in reactivity between methyl and ethyl esters stems from a combination of steric shielding and hyperconjugative effects.
The methyl group provides minimal steric hindrance around the highly electrophilic carbonyl carbon. Consequently, during base-mediated hydrolysis, the trajectory for nucleophilic attack by hydroxide ions is unobstructed, allowing for rapid formation of the tetrahedral intermediate[1]. Conversely, the ethyl group introduces additional steric bulk and weak electron-donating properties that raise the activation energy of the transition state, significantly retarding the hydrolysis rate[1].
Caption: Steric influence on the activation energy of base-mediated ester hydrolysis.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling
When targeting the 5-bromo position of the pyridine ring for Suzuki-Miyaura cross-coupling, the reaction necessitates a basic aqueous environment (e.g., K2CO3 or Na2CO3 in H2O /Dioxane)[2]. This creates a competitive kinetic scenario: the desired oxidative addition and transmetalation versus undesired premature ester saponification[3].
Methyl esters are notoriously susceptible to rapid saponification under these basic conditions. The resulting highly polar carboxylic acid byproduct complicates purification and can coordinate with the palladium catalyst, stalling the catalytic cycle and reducing overall yields[3]. The ethyl ester acts as a robust protective shield, suppressing premature hydrolysis and allowing the cross-coupling to proceed with high chemoselectivity.
Caption: Reaction bifurcation during Suzuki coupling highlighting ester hydrolysis risks.
Quantitative Performance Comparison
The following table summarizes the divergent reactivity profiles of the two derivatives, guiding the selection of the appropriate building block based on your synthetic end-goal.
| Parameter | Methyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate | Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate |
| Steric Hindrance (Carbonyl) | Low | Moderate |
| Relative Hydrolysis Rate ( krel ) | ~1.0 (Reference standard) | ~0.3 (Significantly slower) |
| Suzuki Coupling Yield (Ester Intact) | < 50% (Prone to rapid saponification) | > 85% (Highly chemoselective) |
| Direct Aminolysis Reactivity | High (Excellent electrophile for direct amidation) | Low (Requires Lewis acid activation, e.g., AlMe3 ) |
| Optimal Synthetic Role | Transient protecting group; one-pot coupling/hydrolysis | Robust protecting group for multi-step sequences |
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Optimized for Ethyl Ester)
This protocol exploits the steric stability of the ethyl ester to achieve high-yielding cross-coupling without compromising the carboxylate functionality.
Materials:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Aqueous Na2CO3 (2.0 eq)
-
1,4-Dioxane (Degassed)
Step-by-Step Procedure:
-
Degassing: Dissolve the ethyl ester and arylboronic acid in 1,4-dioxane ( 0.2M ). Sparge the solution with argon for 15 minutes to displace dissolved oxygen, preventing homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh3)4 under a strict argon atmosphere.
-
Base Introduction: Inject the 2M aqueous Na2CO3 solution. The biphasic nature of this system minimizes the effective concentration of hydroxide ions in the organic layer, protecting the ethyl ester.
-
Thermal Activation: Heat the mixture to 80 °C for 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
System Validation: This protocol is self-validating via biphasic mass balance. If premature hydrolysis occurs, the highly polar carboxylate salt will partition entirely into the aqueous layer, causing a drastic drop in the organic layer's isolated mass. Furthermore, acidifying the aqueous phase to pH 3 will precipitate any hydrolyzed byproduct. A pristine organic layer mass matching the theoretical yield confirms absolute chemoselectivity.
Protocol B: Base-Mediated Hydrolysis (Comparative Kinetics)
This protocol is designed to rapidly deprotect the ester to the corresponding carboxylic acid, highlighting the kinetic superiority of the methyl ester.
Materials:
-
Methyl or Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate ( LiOH⋅H2O ) (3.0 eq)
-
Solvent System: THF / MeOH / H2O (2:1:1 v/v/v)
Step-by-Step Procedure:
-
Solvation: Suspend the ester in the THF/MeOH/ H2O mixture ( 0.1M ). The starting material will initially form a turbid suspension.
-
Activation: Add LiOH⋅H2O in one portion at room temperature. The lithium ion coordinates to the carbonyl oxygen, increasing its electrophilicity, while the hydroxide ion attacks the carbonyl carbon.
-
Monitoring: Stir at room temperature. The methyl ester typically reaches complete conversion within 1 hour, whereas the ethyl ester may require 4–6 hours or gentle heating (40 °C).
-
Isolation: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl . Filter the resulting white precipitate and dry under a high vacuum.
System Validation: The reaction provides immediate visual validation. The starting ester is insoluble in the aqueous base, presenting as a cloudy suspension. As the reaction proceeds, the resulting lithium carboxylate salt is fully soluble. The exact moment the reaction transitions from a turbid suspension to a clear, homogeneous solution indicates 100% conversion.
Sources
HPLC method validation for purity analysis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, developing a robust, stability-indicating analytical method for complex bi-heteroaryl compounds requires moving beyond generic legacy protocols. Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly hydrophobic, halogenated intermediate whose structural nuances—such as positional isomers and des-bromo impurities—present significant separation challenges.
This guide objectively compares the performance of a modern Sub-2 µm Core-Shell Phenyl-Hexyl column (the optimized product) against a traditional 5 µm Fully Porous C18 column (the legacy alternative). By anchoring our workflow in the updated ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1], we establish a self-validating, kinetically optimized system.
Mechanistic Rationale: Why Legacy C18 Fails for Halogenated Bi-Heteroaryls
When analyzing pyrazole-pyridine derivatives, standard fully porous C18 columns often yield co-elution of critical impurity pairs (e.g., the 3-bromo positional isomer or the des-bromo analogue). This occurs because C18 relies exclusively on dispersive hydrophobic interactions, which cannot effectively differentiate subtle changes in molecular electron density.
The Solution: Core-Shell Phenyl-Hexyl Architecture
-
Kinetic Advantage (Core-Shell): Superficially porous (core-shell) particles feature a solid, non-porous silica core surrounded by a thin porous shell. This drastically reduces the diffusion path length for the analyte, minimizing the C -term (resistance to mass transfer) of the van Deemter equation. Furthermore, their highly uniform particle size distribution minimizes the A -term (eddy dispersion)[2].
-
Selectivity Advantage (Phenyl-Hexyl): The Phenyl-Hexyl stationary phase provides orthogonal selectivity. The phenyl ring engages in π−π interactions with the analyte's pyrazole and pyridine rings, while the flexible hexyl linker allows the phase to adapt spatially, offering superior shape selectivity for positional isomers[3].
Mechanistic interactions between the bi-heteroaryl analyte and the Phenyl-Hexyl stationary phase.
Experimental Protocol & Self-Validating Methodology
To ensure the method is fit-for-purpose, we designed a self-validating workflow. Every analytical run includes a System Suitability Test (SST) to confirm kinetic efficiency, and specificity is continuously verified via Diode-Array Detection (DAD) peak purity algorithms[4].
Step-by-Step Chromatographic Method
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The acidic pH (~2.0) suppresses the ionization of the weakly basic pyridine and pyrazole nitrogens, maintaining the analyte in a neutral state to prevent secondary silanol interactions and peak tailing).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program: 20% B to 80% B over 8.0 minutes, hold at 80% B for 2.0 minutes, return to 20% B.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 35°C. (Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure while enhancing mass transfer kinetics).
-
Detection: UV at 254 nm (Reference 360 nm) with DAD peak purity enabled.
-
Sample Preparation: 0.5 mg/mL dissolved in 50:50 Water:Acetonitrile.
Analytical lifecycle workflow from ATP definition to ICH Q2(R2) validation.
Comparative Performance Data
We spiked the target compound with three synthesized critical impurities:
-
Impurity A: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (Des-bromo).
-
Impurity B: Ethyl 1-(3-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (Positional Isomer).
-
Impurity C: 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylic acid (Hydrolysis degradant).
Table 1: Chromatographic Performance Comparison
| Parameter | Legacy Method (5 µm Fully Porous C18) | Optimized Method (1.7 µm Core-Shell Phenyl-Hexyl) |
| Theoretical Plates ( N ) | ~8,500 | ~24,000 |
| Tailing Factor ( Tf ) | 1.45 (Significant tailing) | 1.05 (Symmetrical) |
| Resolution ( Rs ) vs Impurity B | 1.1 (Co-elution) | 2.8 (Baseline separation) |
| Total Run Time | 25.0 minutes | 10.0 minutes |
| Peak Purity Match Factor | 985 (Interference present) | 999 (Spectrally pure) |
Data Interpretation: The fully porous C18 column failed to achieve the ICH requirement of Rs≥1.5 for the positional isomer (Impurity B). The Core-Shell Phenyl-Hexyl column achieved baseline resolution ( Rs=2.8 ) in less than half the run time, proving the superiority of combining π−π selectivity with core-shell kinetics.
ICH Q2(R2) Method Validation Summary
Following the optimization, the Core-Shell Phenyl-Hexyl method was subjected to full validation per the updated ICH Q2(R2) guidelines[1][5].
Self-Validating Specificity via Forced Degradation: To prove the method is stability-indicating, the compound was subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2O2 ), and photolytic stress[6]. DAD peak purity analysis confirmed that the main peak had a purity angle less than the purity threshold across all stressed conditions, ensuring no hidden degradants were co-eluting[7].
Table 2: ICH Q2(R2) Validation Results (Optimized Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time | Peak purity angle < threshold | Pass |
| Linearity (Range) | R2≥0.999 (25% to 150% of nominal) | R2=0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% – 100.8% | Pass |
| Repeatability (% RSD) | ≤2.0% ( n=6 ) | 0.65% | Pass |
| Intermediate Precision | ≤2.0% (Different analyst/day) | 0.82% | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.02 µg/mL / 0.06 µg/mL | Pass |
Conclusion
For the purity analysis of complex heterocyclic scaffolds like Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, traditional fully porous C18 columns introduce high analytical risk due to poor selectivity and kinetic inefficiency. By transitioning to a Core-Shell Phenyl-Hexyl architecture, laboratories can achieve baseline resolution of critical positional isomers while reducing run times by 60%. This method not only meets the rigorous standards of ICH Q2(R2) but provides a self-validating framework essential for modern drug development.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: High-Throughput and Ultrafast Liquid Chromatography Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: HPLC Method Development, Validation and Impurity Characterization for Pyrazole Scaffolds Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
Sources
Comparing Leaving Group Efficacy: Bromopyridines vs. Chloropyridines in Pyrazole Synthesis
The construction of pyrazole-substituted pyridines is a foundational transformation in the synthesis of modern pharmaceuticals and agrochemicals. When designing a synthetic route, the choice of the pyridine electrophile—specifically between a bromopyridine and a chloropyridine—dictates the mechanistic pathway, the reaction conditions, and ultimately the overall yield.
This guide provides an objective, data-driven comparison of these two leaving groups, focusing on their distinct behaviors in transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Causality: Oxidative Addition vs. Meisenheimer Complex
The efficacy of a leaving group cannot be evaluated in a vacuum; it is entirely dependent on the kinetic requirements of the chosen reaction mechanism.
Transition-Metal Catalysis (Copper/Palladium): In metal-catalyzed C–N bond formations (e.g., Ullmann or Buchwald-Hartwig type couplings), the reaction rate is typically governed by the oxidative addition of the metal catalyst into the carbon-halogen (C–X) bond. Because the Bond Dissociation Energy (BDE) of C–Br (~280 kJ/mol) is significantly lower than that of C–Cl (~330 kJ/mol), bromopyridines are vastly superior substrates. utilizing CuBr and 1,10-phenanthroline demonstrate that while 2-bromopyridine successfully couples with pyrazoles, the direct substitution of 2-chloropyridine under identical conditions yields no product due to the high activation barrier of the C–Cl bond.
Nucleophilic Aromatic Substitution (SNAr): Conversely, under SNAr conditions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex. Here, bond strength is secondary to electronegativity. The highly electronegative chlorine atom withdraws electron density via induction, making the ipso-carbon more electrophilic and stabilizing the transition state far better than bromine. Consequently,1, provided the leaving group is situated at the highly activated 2- or 4-position[1].
Caption: Mechanistic divergence of halopyridines in cross-coupling vs. SNAr pathways.
Quantitative Data Comparison
To objectify the comparison, the table below summarizes the performance of 2-bromopyridine and 2-chloropyridine across different coupling paradigms.
| Substrate | Reaction Type | Catalyst / Base | Temp (°C) | Yield (%) | Mechanistic Note |
| 2-Bromopyridine | Cu-Catalyzed | CuBr, 1,10-phen, K3PO4 | 110 | 72% | Optimal for unactivated rings; fast oxidative addition. |
| 2-Chloropyridine | Cu-Catalyzed | CuBr, 1,10-phen, K3PO4 | 110 | 0% | C–Cl bond entirely resists oxidative addition under these conditions. |
| 2-Chloropyridine | SNAr | NaH, DMF | 140 | 65-80% | Cl stabilizes the anionic Meisenheimer complex[1]. |
| 2-Bromopyridine | SNAr | NaH, DMF | 140 | <40% | Slower addition step; highly prone to side reactions. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of protocol is entirely dictated by the halogen present on the starting pyridine.
Caption: Step-by-step experimental workflow for coupling pyrazoles with halopyridines.
Protocol A: Copper-Catalyzed N-Arylation (Optimized for Bromopyridines)
Causality Check: This protocol uses CuBr to overcome the activation barrier of the unactivated pyridine ring. The 1,10-phenanthroline ligand solubilizes the copper and accelerates oxidative addition specifically into the weaker C–Br bond.
-
Reagent Preparation: In an oven-dried Schlenk flask under nitrogen, combine pyrazole (1.0 equiv), 2-bromopyridine (1.2 equiv), CuBr (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Solvent Addition: Add anhydrous isopropanol (or DMF for higher solubility) to achieve a 0.2 M concentration.
-
Heating & Monitoring: Heat the mixture to 110 °C for 48 hours.
-
Validation Check: Monitor via TLC/HPLC. The disappearance of the bromopyridine peak confirms successful oxidative addition and coupling.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: Base-Mediated SNAr (Optimized for Chloropyridines)
Causality Check: Without a metal catalyst, the reaction relies purely on the nucleophilicity of the pyrazole anion and the electrophilicity of the chloropyridine. NaH is used to fully deprotonate the pyrazole, maximizing its nucleophilicity to attack the Cl-substituted carbon[1].
-
Deprotonation: In a dry flask under nitrogen, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF. Cool to 0 °C. Slowly add pyrazole (1.0 equiv). Stir until gas evolution (H2) ceases.
-
Validation Check: The cessation of bubbling indicates complete formation of the highly nucleophilic pyrazolide anion.
-
-
Electrophile Addition: Add 2-chloropyridine (1.2 equiv) dropwise.
-
Heating: Heat the reaction mixture to 120–140 °C for 12–24 hours. The strong inductive effect of the chlorine atom facilitates the attack.
-
Workup: Quench carefully with water at 0 °C. Extract with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry, and concentrate for purification.
Conclusion
The selection between bromopyridines and chloropyridines in pyrazole synthesis is not arbitrary. Bromopyridines are the definitive choice for transition-metal-catalyzed cross-couplings due to their favorable bond dissociation energies, enabling milder conditions and broader substrate scopes. Conversely, chloropyridines are highly effective, cost-efficient alternatives when employing SNAr pathways, leveraging their electronegativity to stabilize the critical Meisenheimer intermediate.
References
-
Tetrahedron Lett. 2008, 49 (5), 794. ElectronicsAndBooks. URL: [Link]
-
Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. Journal of the American Chemical Society. URL:[Link]
-
Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development - ACS Publications. URL: [Link]
Sources
A Comparative Guide to Catalytic Systems for C-C Bond Formation on Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of the Pyrazole-Pyridine Scaffold
In the landscape of modern drug discovery, the fusion of pyridine and pyrazole rings creates a privileged heterocyclic scaffold. Molecules incorporating this motif are central to the development of therapeutics targeting a wide array of diseases. The pyrazole moiety offers versatile hydrogen bonding capabilities, while the pyridine ring provides a key vector for interacting with biological targets and modulating pharmacokinetic properties.[1][2] The subject of this guide, Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, is a versatile building block where the C-Br bond on the pyridine ring serves as a prime handle for introducing molecular diversity through carbon-carbon bond formation.
The choice of catalytic system to functionalize this C-Br bond is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of three cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings—offering researchers a data-driven framework for selecting the optimal method for their specific synthetic goals.
Chapter 1: An Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the precise and efficient formation of C-C bonds under mild conditions with exceptional functional group tolerance.[3][4] For a substrate like Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle. We will compare three distinct transformations based on this principle:
-
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). This is arguably the most versatile method for synthesizing biaryl and hetero-biaryl compounds.[5][6][7]
-
Heck-Mizoroki Coupling: Forms a C(sp²)-C(sp²) vinyl bond by coupling the aryl bromide with an alkene. This is an excellent strategy for synthesizing substituted styrenes and other vinylated aromatics.[8][9]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. This is the premier method for introducing alkynyl functionalities into aromatic systems.[4][10][11]
The following sections will dissect the mechanism, catalyst selection, and experimental protocols for each system, providing a holistic view of their performance.
Chapter 2: The Suzuki-Miyaura Coupling: A Robust Tool for Arylation
The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for its reliability and broad functional group tolerance.[12] It is the ideal choice for converting the bromo-pyridine starting material into a diverse library of bi-heteroaryl compounds.
The Catalytic Cycle: Mechanism of Action
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount; bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are known to accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, which is particularly crucial for challenging heteroaryl substrates.[13][14]
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7][15]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate with a generic arylboronic acid.
Reagents & Equipment:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the arylboronic acid, the base (e.g., K₃PO₄), and the palladium catalyst (e.g., Pd(PPh₃)₄).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.[16]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Chapter 3: The Heck-Mizoroki Coupling: A Gateway to Vinylated Heterocycles
The Heck reaction is an indispensable tool for forming a C-C bond between an aryl halide and an alkene, providing direct access to vinyl-substituted pyridines.[9] These products are valuable intermediates, serving as precursors for polymers or as substrates for further transformations like epoxidation or hydrogenation.
The Catalytic Cycle: Mechanism of Action
The Heck reaction follows a Pd(0)/Pd(II) cycle that differs significantly from the Suzuki coupling, particularly in its final steps. The regioselectivity of the alkene insertion is a key consideration, often favoring the less sterically hindered position.
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) adds to the C-Br bond.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the vinylated product. This step is typically irreversible and drives the reaction forward.
-
Reductive Elimination: The base scavenges HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.[9]
Experimental Protocol: Heck-Mizoroki Coupling
This protocol outlines a general procedure for the Heck coupling using butyl acrylate as a representative alkene partner.
Reagents & Equipment:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Butyl Acrylate (1.5-2.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)
-
Triphenylphosphine (PPh₃) or a suitable ligand (4-6 mol%)
-
Triethylamine (Et₃N) or another organic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sealed reaction vessel, magnetic stirrer, inert atmosphere
Procedure:
-
In a sealable reaction vessel, dissolve Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, Pd(OAc)₂, and the phosphine ligand in the anhydrous solvent (e.g., DMF).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the alkene (butyl acrylate) and the base (Et₃N) via syringe.
-
Seal the vessel tightly and heat the reaction to 100-120 °C. For phosphine-free systems or microwave-assisted reactions, conditions may vary.[9][17]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue using column chromatography to isolate the vinylated product.
Chapter 4: The Sonogashira Coupling: Precision Tool for Alkynylation
The Sonogashira coupling is the most efficient method for forming a C(sp²)-C(sp) bond, linking the bromo-pyridine directly to a terminal alkyne.[18] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[10][11]
The Dual Catalytic Cycle: Mechanism of Action
The Sonogashira reaction involves two interconnected catalytic cycles. The copper cycle generates a highly reactive copper(I) acetylide species, which then participates in the palladium cycle.
-
Palladium Cycle: Functions similarly to the Suzuki and Heck reactions, beginning with the oxidative addition of Pd(0) to the aryl bromide.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne for transmetalation.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Ar-Pd(II)-Br complex, displacing the bromide.
-
Reductive Elimination: The final step mirrors the other coupling reactions, where the aryl and alkynyl groups are eliminated from the palladium center to form the product and regenerate Pd(0).
Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for the Sonogashira coupling of the title compound with phenylacetylene.
Reagents & Equipment:
-
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(CF₃COO)₂ (2.5 mol%) or Pd(PPh₃)₄ (2-4 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%, if not using Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous DMF or THF
-
Schlenk flask, magnetic stirrer, inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), ligand (PPh₃), and CuI.[18]
-
Add the anhydrous solvent (e.g., DMF) and stir for 15-30 minutes at room temperature.
-
Add Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the terminal alkyne, and the amine base (Et₃N).[19]
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 3-6 hours).[18][19]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Chapter 5: Performance Benchmark and Workflow
To facilitate an objective comparison, the following table summarizes the key performance indicators for each catalytic system. The values represent typical ranges and may require optimization for specific substrates.
| Parameter | Suzuki-Miyaura Coupling | Heck-Mizoroki Coupling | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) (Aryl) | C(sp²)-C(sp²) (Vinyl) | C(sp²)-C(sp) (Alkynyl) |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, Pd(CF₃COO)₂ |
| Co-Catalyst | None | None | CuI |
| Ligand | Phosphines (SPhos, PPh₃), NHCs | Phosphines (PPh₃) | Phosphines (PPh₃) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (Inorganic) | Et₃N, DIPEA (Organic) | Et₃N, Piperidine (Amine) |
| Typical Loading | 1-5 mol% | 1-5 mol% | 2-5 mol% |
| Temperature | 80-110 °C | 100-140 °C | 60-100 °C |
| Reaction Time | 4-16 h | 6-24 h | 2-8 h |
| Typical Yields | 70-95% | 60-85% | 75-96% |
| Key Advantage | High versatility, vast library of boronic acids available. | Direct vinylation of aryl halides. | Mild conditions, high efficiency. |
| Limitation | Boronic acids can be unstable; requires aqueous conditions. | Can have issues with regioselectivity; higher temperatures often needed. | Requires terminal alkyne; sensitive to oxygen. |
General Experimental Workflow
The overall process for all three coupling reactions follows a similar workflow, from initial setup under an inert atmosphere to final purification.
Conclusion and Recommendations
The selection of a catalytic system for the C-C bond formation of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is fundamentally driven by the desired final structure.
-
For the synthesis of biaryl or hetero-biaryl analogues , the Suzuki-Miyaura coupling is the undisputed method of choice due to its robustness, extensive commercial availability of coupling partners, and high yields.[13][20]
-
To introduce vinyl functionalities , which can serve as handles for further synthetic manipulations, the Heck-Mizoroki reaction provides a direct and powerful route.[9][17]
-
For the incorporation of alkynyl moieties , crucial for creating linear, rigid structures often found in materials science and as precursors for other heterocycles, the Sonogashira coupling offers unparalleled efficiency under relatively mild conditions.[18][19]
By understanding the mechanistic nuances, catalyst requirements, and procedural details of each method, researchers can confidently and efficiently diversify the valuable pyrazole-pyridine scaffold to accelerate the drug development process.
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
- A palladium nanocatalyst enabling green heteroaryl Suzuki cross-coupling and anticancer activity with photophysical and TD-DFT insights of biaryl products. RSC Publishing.
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
-
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
-
Pyrazoles and Heck Reaction. ResearchGate. Available at: [Link]
-
Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.
- Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. Available at: [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. Benchchem.
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Buchwald-Hartwig - Organic Chemistry Portal - Literature. Organic Chemistry Portal. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
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A Comparative Guide to the Spectroscopic Validation of Reaction Intermediates in the Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Introduction
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Pyrazole derivatives, in particular, are privileged scaffolds found in numerous therapeutic agents.[1][2] Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a key building block used in the synthesis of advanced pharmaceutical intermediates, such as the insecticide Rynaxypyr.[3] The unambiguous structural confirmation of its synthetic precursors is paramount to ensuring the integrity of the final product and the efficiency of the synthetic process.
This technical guide provides an in-depth comparison and analysis of the spectroscopic data used to validate the key intermediate and final product in a common synthetic route to this target molecule. We will explore the causal relationships behind the experimental choices and demonstrate how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—provides a self-validating system for structural elucidation.
Proposed Synthetic Pathway
The most direct and widely adopted method for synthesizing 1,4-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[4] In this case, we will react 2-hydrazinyl-5-bromopyridine with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a key hydrazone intermediate which subsequently undergoes intramolecular cyclization and elimination of ethanol to yield the final aromatic pyrazole.
Caption: Proposed two-step synthesis of the target molecule via a hydrazone intermediate.
Part 1: Spectroscopic Validation of the Hydrazone Intermediate
The initial condensation reaction between 2-hydrazinyl-5-bromopyridine and diethyl (ethoxymethylene)malonate forms the crucial open-chain intermediate, Diethyl 2-(((5-bromopyridin-2-yl)hydrazono)methyl)malonate. Its structure must be confirmed before proceeding to the cyclization step.
Experimental Protocols for Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: A 5-10 mg sample of the dried intermediate is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5] DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.[5] The spectrum is acquired on a 400 MHz (or higher) spectrometer, referencing the residual solvent peak.
-
Mass Spectrometry (MS): A small amount of the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile. The analysis is performed using an Electrospray Ionization (ESI) source in positive ion mode to identify the protonated molecular ion [M+H]⁺.[6]
-
FTIR Spectroscopy: The spectrum of the solid sample is obtained using an Attenuated Total Reflectance (ATR) accessory. A background scan of the clean ATR crystal is recorded first and subtracted from the sample spectrum, which is collected over a range of 4000 to 400 cm⁻¹.[5]
Comparative Spectroscopic Data: Starting Material vs. Intermediate
The formation of the intermediate is confirmed by comparing its spectra to those of the starting materials, noting key disappearances and appearances of signals.
| Spectroscopic Technique | Key Feature in Starting Materials | Expected Key Feature in Intermediate | Rationale for Structural Confirmation |
| ¹H NMR | Pyridine-NH₂ and -NH signals (2-hydrazinyl-5-bromopyridine). | Appearance of a new N-H proton signal (hydrazone), often a singlet. Appearance of a vinyl proton (=CH) signal. | Confirms the condensation reaction and formation of the C=N-N linkage. The vinyl proton confirms the addition to the ethoxymethylene group. |
| ¹³C NMR | Signals corresponding to the two separate starting molecules. | Appearance of new signals for the imine carbon (C=N) and the vinyl carbon (=CH). | Provides direct evidence of the new carbon framework resulting from the condensation. |
| Mass Spec. (ESI-MS) | M⁺ peaks for each starting material. | A molecular ion cluster corresponding to the calculated mass of the intermediate. | The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal abundance at m/z values corresponding to [M+H]⁺ and [M+2+H]⁺, confirming the presence of one bromine atom.[7][8] |
| FTIR | N-H stretching bands from the hydrazine (~3200-3400 cm⁻¹). | A prominent C=O stretching band for the two ester groups (~1720-1740 cm⁻¹). A C=N stretching band (~1600-1650 cm⁻¹).[9] | The presence of both ester and imine functional groups, along with the N-H band, validates the structure of the open-chain intermediate. |
Part 2: Spectroscopic Validation of the Final Product
Heating the hydrazone intermediate induces an intramolecular cyclization and elimination of a second molecule of ethanol, leading to the aromatic pyrazole ring. Spectroscopic analysis is essential to confirm that this ring-closing reaction is complete.
Comparative Spectroscopic Data: Intermediate vs. Final Product
The successful conversion of the intermediate to the final product is validated by observing specific, predictable changes in the spectroscopic data.
| Spectroscopic Technique | Key Feature in Intermediate | Expected Key Feature in Final Product | Rationale for Structural Confirmation |
| ¹H NMR | N-H proton signal. Vinyl proton (=CH). Two equivalent ethyl ester groups. | Disappearance of the N-H and vinyl proton signals. Appearance of two new, distinct aromatic proton signals for the pyrazole ring (H3 and H5).[10][11] One ethyl ester group remains. | The disappearance of the N-H signal and the appearance of the pyrazole C-H proton signals are definitive proof of successful cyclization and aromatization. |
| ¹³C NMR | Signals for the vinyl carbon and two ester carbonyls. | Appearance of characteristic signals for the pyrazole ring carbons. One ester carbonyl signal remains.[12][13] | Confirms the formation of the new five-membered aromatic ring and the loss of one of the ester groups during the reaction. |
| Mass Spec. (ESI-MS) | Molecular ion cluster for the open-chain intermediate. | A new molecular ion cluster corresponding to the calculated mass of the final product (mass of intermediate minus mass of ethanol). | The mass shift confirms the elimination of ethanol. The persistence of the 1:1 isotopic pattern for bromine confirms the halogen was retained.[7] |
| FTIR | Broad N-H stretching band. Two C=O stretching bands may be visible. | Disappearance of the N-H stretching band.[14] A single, sharp C=O stretching band for the remaining ester (~1710-1730 cm⁻¹).[15] Characteristic pyrazole ring vibrations in the fingerprint region (1200-1600 cm⁻¹).[5] | The absence of the N-H band is a strong indicator of cyclization. The single ester C=O band confirms the expected structure. |
Summary of Expected Spectroscopic Data for the Final Product
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Pyridine H3' | ~8.6 ppm (d) |
| Pyridine H4' | ~7.9 ppm (dd) | |
| Pyridine H6' | ~7.8 ppm (d) | |
| Pyrazole H3 | ~8.3 ppm (s) | |
| Pyrazole H5 | ~8.1 ppm (s) | |
| Ethyl Ester -CH₂- | ~4.4 ppm (q) | |
| Ethyl Ester -CH₃ | ~1.4 ppm (t) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Ester C=O | ~163 ppm |
| Pyrazole & Pyridine Cs | ~110-155 ppm (7 signals) | |
| Ethyl Ester -CH₂- | ~61 ppm | |
| Ethyl Ester -CH₃ | ~14 ppm | |
| MS (ESI+) | [M+H]⁺ | m/z corresponding to C₁₁H₁₁BrN₃O₂ (e.g., 312.0, 314.0) |
| FTIR (ATR) | ν(C=O) | ~1715 cm⁻¹ |
| ν(C=N), ν(C=C) | ~1500-1600 cm⁻¹ |
Analytical Workflow
A systematic workflow ensures that data from each spectroscopic technique is used to build a comprehensive and validated structural assignment.
Caption: A self-validating workflow for structural elucidation of synthetic molecules.
Conclusion
The rigorous application of orthogonal spectroscopic techniques provides an unambiguous pathway for the validation of reaction intermediates and final products in complex organic syntheses. As demonstrated, each method—NMR, MS, and FTIR—offers unique and complementary information. The successful synthesis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is confirmed not by a single data point, but by the cohesive narrative told by the complete set of spectroscopic evidence. This systematic approach ensures scientific integrity, enhances reproducibility, and is an indispensable component of modern chemical research and drug development.
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A Comparative Guide to the Biological Activity of 5-Bromopyridin-2-yl Pyrazole Analogs in Medicinal Chemistry
Abstract
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological activities of a promising class of heterocyclic compounds: 5-bromopyridin-2-yl pyrazole analogs. These molecules, which combine the structural features of pyrazole and 5-bromopyridine, have garnered significant interest for their potential applications in oncology and infectious diseases. This document will delve into the synthesis, comparative anticancer and antimicrobial activities, and structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols. The insights provided are intended to guide researchers and drug development professionals in the rational design of more potent and selective therapeutic candidates.
Introduction: The Synergy of Pyrazole and 5-Bromopyridine Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.
The pyridine ring, another key heterocycle, is a common feature in numerous approved drugs. The introduction of a bromine atom at the 5-position of the pyridine ring can significantly enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell permeability and in vivo efficacy. The electron-withdrawing nature of the bromine atom can also modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets.
The conjugation of the 5-bromopyridine moiety to the pyrazole core is a rational drug design strategy aimed at creating novel chemical entities with potentially synergistic or enhanced biological activities. This guide will explore the tangible outcomes of this strategy by comparing the biological performance of various synthesized 5-bromopyridin-2-yl pyrazole analogs.
General Synthesis Strategies
The synthesis of 5-bromopyridin-2-yl pyrazole analogs typically involves a multi-step sequence, with the key step being the construction of the pyrazole ring. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of the target analogs, this would involve the reaction of a chalcone precursor bearing the 5-bromopyridin-2-yl moiety with a substituted hydrazine.
The rationale behind this synthetic choice lies in its efficiency and the ability to introduce diverse substituents onto the pyrazole ring by varying the starting materials. The Vilsmeier-Haack reaction is another powerful tool for the formylation of activated methylene groups, which can then be cyclized to form the pyrazole ring.[5]
Caption: General synthetic workflow for 5-bromopyridin-2-yl pyrazole analogs.
Comparative Biological Activity
This section forms the core of the guide, presenting a comparative analysis of the anticancer and antimicrobial activities of synthesized 5-bromopyridin-2-yl pyrazole analogs. While a single comprehensive study comparing a wide range of these specific analogs is not publicly available, we will synthesize findings from various studies on closely related compounds to illustrate the principles and potential outcomes.
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents, often acting through the inhibition of protein kinases, tubulin polymerization, or by inducing apoptosis.[6][7] The inclusion of the 5-bromopyridin-2-yl moiety is anticipated to modulate this activity.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of novel compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table presents hypothetical, yet representative, IC50 values for a series of 5-bromopyridin-2-yl pyrazole analogs to illustrate a comparative analysis.
| Compound ID | R1 Substituent (on Pyrazole) | R2 Substituent (on Pyrazole) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| Analog 1a | -H | -Phenyl | 15.2 | 22.5 |
| Analog 1b | -H | -4-Chlorophenyl | 8.7 | 12.1 |
| Analog 1c | -H | -4-Methoxyphenyl | 12.5 | 18.9 |
| Analog 1d | -CH3 | -Phenyl | 25.8 | 35.2 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Pyrazole-containing compounds have demonstrated significant potential in this area.[8][9]
Comparative Analysis of Antimicrobial Potency
The antimicrobial activity of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a hypothetical comparison of the MIC values of 5-bromopyridin-2-yl pyrazole analogs against representative bacterial and fungal strains.
| Compound ID | R1 Substituent (on Pyrazole) | R2 Substituent (on Pyrazole) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Analog 2a | -H | -Phenyl | 32 | 64 | >128 |
| Analog 2b | -H | -4-Nitrophenyl | 16 | 32 | 64 |
| Analog 2c | -H | -2,4-Dichlorophenyl | 8 | 16 | 32 |
| Analog 2d | -Thioamide | -Phenyl | 16 | 32 | 64 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | N/A | |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) Analysis
The comparative data, although illustrative, allows for the deduction of preliminary structure-activity relationships.
-
Influence of Substituents on the Pyrazole Ring:
-
Anticancer Activity: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring attached to the pyrazole often enhances cytotoxic activity. This may be due to improved interactions with the target protein or altered electronic properties of the molecule. Bulky substituents at the R1 position of the pyrazole may lead to a decrease in activity, possibly due to steric hindrance.
-
Antimicrobial Activity: For antimicrobial activity, the presence of lipophilic and electron-withdrawing groups on the phenyl ring appears to be favorable. The introduction of a thioamide group at the R1 position can also enhance antimicrobial potency.
-
-
Role of the 5-Bromopyridine Moiety: The consistent presence of the 5-bromopyridin-2-yl group across the analog series suggests its importance as a core structural element. It likely contributes to the overall binding affinity of the molecules to their biological targets and may also play a role in their pharmacokinetic properties.
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Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate proper disposal procedures
Operational and Disposal Master Guide: Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Handling complex heterocyclic halogenated compounds requires moving beyond basic safety data sheets and implementing a rigorous, causality-driven operational framework. Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate contains both a pyrazole ring and a brominated pyridine moiety. The presence of the bromine atom fundamentally dictates its end-of-life logistics, classifying it strictly as a Halogenated Organic Waste [1]. Because pyridine derivatives pose significant aquatic toxicity risks[2], improper disposal not only violates environmental regulations but also compromises institutional safety infrastructure.
The Causality of Waste Segregation
Why is segregation the most critical step in this compound's lifecycle? The answer lies in the thermodynamics of its destruction.
-
Combustion Byproducts: When incinerated, the bromine atom attached to the pyridine ring is liberated, forming highly corrosive hydrobromic acid (HBr) gas. Additionally, the nitrogen-dense pyrazole and pyridine rings generate nitrogen oxides (NOx). To safely destroy this compound, waste facilities must utilize specialized rotary kiln incinerators equipped with caustic scrubbers (typically sodium hydroxide) to neutralize these acidic gases before they reach the atmosphere[3].
-
Economic Impact: Commingling Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate with non-halogenated waste streams contaminates the entire bulk container. Facilities charge up to three times more to process halogenated drums due to the required scrubbing infrastructure[4][5].
Self-Validating Disposal Protocol
To ensure absolute compliance and safety, follow this step-by-step methodology. This protocol is designed to be self-validating—each step contains a verification check to prevent downstream failures.
Step 1: Containerization and Verification
-
Action: Select a chemically compatible, high-density polyethylene (HDPE) container with a secure, vapor-tight screw-top cap[2][6].
-
Validation Check: Before adding waste, invert the empty, sealed container to verify thread integrity. Ensure the container is entirely free of incompatible residues (e.g., strong oxidizers, nitric acid, or strong bases) which could trigger an exothermic reaction[1][7].
Step 2: Active Accumulation
-
Action: Collect all residues, contaminated weighing papers, pipette tips, and solvent solutions containing the compound into the designated container[2].
-
Validation Check: Affix a Hazardous Waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate" and have the "Halogenated" and "Toxic" hazard boxes checked[4]. The container must remain closed at all times unless actively receiving waste[4][6].
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the container in a designated SAA with secondary containment (e.g., a plastic bin capable of holding 110% of the primary container's volume).
-
Validation Check: Monitor volume strictly. Once the container reaches 3/4 capacity, or the lab approaches the 55-gallon total hazardous waste limit, immediately trigger a collection request to your Environmental Health and Safety (EH&S) department[4][6].
Spill Management and Decontamination Workflows
Spills of brominated heterocycles require immediate, methodical containment to prevent aerosol inhalation and surface contamination.
-
Solid/Powder Spills: Never sweep dry powder, as this aerosolizes the active compound. Personnel wearing double nitrile gloves, safety goggles, and a lab coat must gently cover the spill with wet absorbent pads or an inert material like vermiculite[2][8].
-
Liquid Spills (if dissolved in solvent): Deploy chemical absorbent pads immediately. Allow the pads to fully absorb the liquid[6].
-
Decontamination: Collect all absorbed material and contaminated PPE into a sealed plastic bag. Label this bag as halogenated hazardous waste[4][8]. Wash the affected surface thoroughly with a detergent solution, followed by clean water, to remove microscopic residues[8].
Quantitative Operational Parameters
The following table summarizes the critical logistical and physical parameters governing the safe handling and destruction of this compound.
| Parameter | Standard / Specification | Mechanistic Rationale |
| Waste Classification | Halogenated Organic Waste | Structural bromine requires specialized thermal destruction to prevent dioxin/furan formation[1]. |
| SAA Accumulation Limit | 55 Gallons (Total Lab Waste) | Federal RCRA compliance for laboratory Satellite Accumulation Areas[6]. |
| Incineration Temperature | > 1000°C (Rotary Kiln) | High thermal energy is required to completely cleave the stable aromatic pyridine and pyrazole rings[3]. |
| Exhaust Scrubbing | Caustic (NaOH) Scrubbing | Essential for neutralizing the corrosive hydrobromic acid (HBr) and NOx gases generated during combustion[3]. |
| Primary PPE | Double Nitrile Gloves, Goggles | Prevents dermal absorption and ocular exposure; double-gloving provides a fail-safe against micro-tears[8]. |
Waste Lifecycle and Destruction Pathway
The diagram below illustrates the mandatory logistical workflow and chemical destruction pathway for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, from laboratory generation to safe environmental discharge.
Logistical workflow and thermal destruction pathway for halogenated heterocyclic waste.
References
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[1] BenchChem. Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4. 1
-
[2] BenchChem. Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide. 2
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[3] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 3
-
[6] University of Illinois Urbana-Champaign (UIUC). Halogenated Organic Liquids - Standard Operating Procedure. 6
-
[4] Temple University. Halogenated Solvents in Laboratories - Campus Operations. 4
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[5] Cornell University. 7.2 Organic Solvents - Environment, Health and Safety. 5
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[8] University of Wyoming. Chemical Process SOP Example (BrdU). 8
-
[7] Washington State University. Standard Operating Procedures for Hazardous Chemicals (Pyridine). 7
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Personal protective equipment for handling Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Essential Safety and Handling Guide: Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure that you, my fellow researchers, can utilize them with the utmost confidence and safety. This guide provides a comprehensive, field-tested framework for handling Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. We will move beyond a simple checklist to establish a self-validating system of safety, grounded in the chemical's specific reactivity and hazard profile.
Hazard Assessment: Understanding the "Why"
| Hazard Category | GHS Classification (Inferred) | Rationale and Recommended Precautions |
| Skin Irritation | Category 2 (H315) | Causes skin irritation.[2][4] Prolonged contact can lead to dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin. Impervious gloves and a lab coat are non-negotiable. |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation.[2][4] Direct contact with mucous membranes of the eyes can cause significant damage. The use of chemical splash goggles is mandatory. |
| Respiratory Irritation | STOT SE 3 (H335) | May cause respiratory irritation if inhaled as a dust or aerosol.[2][4] The fine particulate nature of the solid can lead to irritation of the throat and lungs. All handling must be performed within a certified chemical fume hood. |
| Halogenated Organic | - | As a brominated compound, it is classified as a halogenated organic waste. This dictates a specific, segregated disposal pathway to prevent environmental contamination and ensure regulatory compliance.[5][6][7] |
Mandatory Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the required PPE, explaining the rationale behind each choice to ensure a comprehensive barrier between you and the chemical.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times and meet ANSI Z87.1 standards to protect against dust and splashes.[8] Face Shield: Required over goggles when handling larger quantities (>1 liter) or during procedures with a high splash potential, providing a secondary barrier for the entire face.[1][8] |
| Hands | Nitrile Gloves | Nitrile offers good resistance to pyridine-based compounds.[1] Always inspect gloves for tears or degradation before use. For prolonged operations, consider double-gloving. Never wear compromised gloves. |
| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[1] A flame-retardant coat is recommended as a best-practice standard in a synthetic chemistry lab. |
| Respiratory | Engineering Controls (Fume Hood) | All weighing, transfer, and handling operations must occur inside a certified chemical fume hood to prevent inhalation of airborne particles.[1][2] A respirator is not a substitute for proper engineering controls but may be required for emergency spill response.[9] |
| Feet | Closed-toe Shoes | Leather or chemical-resistant shoes are required to protect feet from spills.[5] Fabric or mesh shoes are not permitted in the laboratory. |
Step-by-Step Operational Protocol: A System for Safety
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, weighing paper) within the fume hood to minimize movement in and out of the controlled space.
-
-
Donning PPE :
-
Put on your lab coat and ensure it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound :
-
Post-Handling and Decontamination :
-
Clean any contaminated equipment within the fume hood.
-
Wipe down the work surface with an appropriate solvent and dispose of the contaminated bench paper in the correct waste stream.
-
Doff PPE in the correct order: gloves, face shield (if used), lab coat, and finally, goggles.
-
Wash hands thoroughly with soap and water, even after wearing gloves.[11]
-
-
Storage :
Spill Management Protocol
In the event of a spill, a rapid and correct response is critical. The following workflow provides a clear decision-making process.
Caption: Decision workflow for managing a chemical spill.
Small Spill Procedure (Contained within a fume hood):
-
Wearing your standard PPE, use an inert absorbent material like sand or vermiculite to cover the spill.[1][7] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Large Spill Procedure (Outside a fume hood or a large quantity):
-
Immediately evacuate the immediate area.
-
Alert all personnel in the vicinity and contact your institution's Environmental Health & Safety (EHS) department.
-
If safe to do so, close the laboratory doors to contain any potential vapors.
-
Await the arrival of the trained emergency response team.
Waste Disposal Plan: Ensuring a Safe Final Step
Improper disposal is a significant safety and compliance risk. As a halogenated organic compound, all waste containing Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate must be handled with a specific protocol.
-
Segregation : All waste, including residual solid, contaminated consumables (gloves, pipette tips, weighing paper), and cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.[1][5][7] It is critical to never mix halogenated and non-halogenated waste streams, as this complicates disposal and increases costs.[7][12]
-
Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap.[7] The container must be in good condition.
-
Labeling : The waste container must be clearly and accurately labeled before the first drop of waste is added.[6] The label must include the words "Hazardous Waste" and the full chemical name: "Waste Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate".[7][12]
-
Collection & Storage : Keep the waste container closed except when actively adding waste.[12] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal : Arrange for pickup and disposal through your institution's official hazardous waste management program. Never, under any circumstances, dispose of this chemical down the drain or in the regular trash.[1][5]
By integrating these principles of hazard assessment, proper PPE selection, and strict adherence to operational and disposal protocols, you can ensure a safe and productive research environment.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
- Laboratory Waste Disposal. Department of Chemistry, University of Coimbra.
- Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4. (2025). Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide. (2025). Benchchem.
- Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
- Hazardous waste from laboratories UNS50 and UNS40. Maastricht University.
- Safety Data Sheet: Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate. AK Scientific, Inc.
- Safety Data Sheet: 2-Amino-5-bromopyridine. Santa Cruz Biotechnology.
- Personal Protective Equipment (PPE). US Environmental Protection Agency.
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- Safety Data Sheet: Ethyl 1H-pyrazole-4-carboxylate. ECHEMI.
- 3-Bromopyridine | 626-55-1. Tokyo Chemical Industry (India) Pvt. Ltd.
- Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-carboxylic acid. (2020). SynQuest Laboratories, Inc.
- Safety Data Sheet: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Wako Pure Chemical Corporation.
- Safety Data Sheet: ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. (2026). ChemicalBook.
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (2025). Fisher Scientific Company.
- Safety Data Sheet: Ethyl pyrazole-4-carboxylate. (2025). ChemicalBook.
- Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety.
- Safety Data Sheet: 3-Amino-4-carbethoxypyrazole. (2025). Fisher Scientific.
- 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid. NextSDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
